Bemegride
Description
Properties
IUPAC Name |
4-ethyl-4-methylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-8(2)4-6(10)9-7(11)5-8/h3-5H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRZGUBHBVWWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)NC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Record name | BEMEGRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045250 | |
| Record name | Bemegride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bemegride is a white crystalline solid. Sublimes at 212 °F and 200 mm pressure. (NTP, 1992) | |
| Record name | BEMEGRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | BEMEGRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
64-65-3 | |
| Record name | BEMEGRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bemegride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bemegride [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bemegride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | bemegride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Piperidinedione, 4-ethyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bemegride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bemegride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEMEGRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57DQA39DO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
259 to 261 °F (NTP, 1992) | |
| Record name | BEMEGRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19851 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Bemegride on GABAa Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemegride (3-ethyl-3-methylglutarimide) is a central nervous system stimulant that has historically been used as an analeptic and an antidote for barbiturate poisoning.[1][2][3] Its primary mechanism of action involves the modulation of the major inhibitory neurotransmitter system in the brain, which is mediated by the γ-aminobutyric acid type A (GABAa) receptor. This technical guide provides a comprehensive overview of the molecular interactions, experimental validation, and signaling pathways associated with this compound's effects on GABAa receptors.
GABAa Receptor Signaling Pathway
GABAa receptors are ligand-gated ion channels that are crucial for mediating fast inhibitory neurotransmission in the central nervous system. These receptors are pentameric structures composed of various subunits (e.g., α, β, γ), which form a central pore permeable to chloride ions (Cl⁻).
The canonical signaling pathway is initiated by the binding of GABA to its specific sites on the receptor, triggering a conformational change that opens the channel. The subsequent influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.
Figure 1: Simplified GABAa Receptor Signaling Pathway.
Mechanism of Action of this compound
This compound acts as a non-competitive antagonist and a negative allosteric modulator of the GABAa receptor.[4] This means that it does not directly compete with GABA for its binding site. Instead, it is thought to bind to a distinct site on the receptor-channel complex, likely within the ion pore, similar to other non-competitive antagonists like picrotoxin.
By binding to this allosteric site, this compound induces a conformational change in the receptor that reduces the efficiency of channel gating, even when GABA is bound. This results in a decrease in the frequency or duration of channel opening, thereby diminishing the influx of chloride ions and antagonizing the inhibitory effect of GABA.[4] Consequently, this leads to a state of increased neuronal excitability, which underlies its stimulant and analeptic properties.
An important characteristic of this compound's action is its ability to suppress whole-cell currents evoked not only by GABA but also by barbiturates like pentobarbitone, to a similar extent. This suggests that its antagonistic action is not dependent on the specific agonist but rather on the general mechanism of channel opening.
Figure 2: Proposed Mechanism of this compound Action on the GABAa Receptor.
Data Presentation
| Parameter | Description | This compound Value | Illustrative Value (Picrotoxin) | Reference |
| IC50 (Inhibitory Concentration 50%) | The concentration of the antagonist that is required to inhibit 50% of the maximal response to an agonist (e.g., GABA). | Not Available | ~1-10 µM | |
| Ki (Inhibitory Constant) | The binding affinity of an antagonist for a receptor. It is the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radiolabeled ligand. | Not Available | Not Available | - |
| Effect on GABA-evoked Currents | The percentage of inhibition of the maximal current evoked by a specific concentration of GABA. | Suppresses to a similar extent as pentobarbitone-evoked currents | Dose-dependent reduction | |
| Effect on Pentobarbitone-evoked Currents | The percentage of inhibition of the maximal current evoked by a specific concentration of pentobarbitone. | Suppresses to a similar extent as GABA-evoked currents | Dose-dependent reduction |
Experimental Protocols
The investigation of this compound's mechanism of action on GABAa receptors relies on established techniques in neuropharmacology and electrophysiology. The following are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through GABAa receptors in response to the application of GABA and the modulatory effects of this compound.
Objective: To quantify the inhibitory effect of this compound on GABA- and barbiturate-evoked chloride currents.
Methodology:
-
Cell Preparation: Primary cultured neurons (e.g., mouse spinal or cortical neurons) or cell lines (e.g., HEK293) stably expressing specific GABAa receptor subunit combinations are used. Cells are grown on glass coverslips.
-
Recording Setup: A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution. A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution and mounted on a micromanipulator.
-
Gigaohm Seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The neuron is voltage-clamped at a holding potential of -60 mV to measure inward chloride currents.
-
Drug Application: GABA or a barbiturate is applied to the cell using a rapid perfusion system to evoke a current. Once a stable baseline response is established, this compound is co-applied with the agonist at various concentrations to determine its inhibitory effect.
-
Data Analysis: The peak amplitude of the evoked currents in the absence and presence of this compound is measured. A dose-response curve is constructed by plotting the percentage of inhibition against the concentration of this compound to determine the IC50 value.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Bemegride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bemegride (4-ethyl-4-methylpiperidine-2,6-dione) is a synthetic chemical compound historically used as a central nervous system (CNS) and respiratory stimulant. It gained prominence primarily as an analeptic agent to counteract barbiturate overdose. Its mechanism of action is centered on the antagonism of the γ-aminobutyric acid type A (GABA_A) receptor, the primary inhibitory neurotransmitter receptor in the CNS. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for the study of this compound. Detailed protocols for its synthesis, receptor binding assays, electrophysiological analysis, and behavioral studies are presented to facilitate further research and drug development efforts.
Chemical Structure and Identification
This compound is a derivative of glutarimide, characterized by ethyl and methyl substitutions at the 4-position of the piperidine-2,6-dione ring.
IUPAC Name: 4-ethyl-4-methylpiperidine-2,6-dione[1][2]
Synonyms: 3-Ethyl-3-methylglutarimide, Methetharimide, Megimide[1][2]
Chemical Formula: C₈H₁₃NO₂[1]
Molecular Weight: 155.19 g/mol
CAS Number: 64-65-3
SMILES: CCC1(C)CC(=O)NC(=O)C1
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of experimental results.
| Property | Value | Reference |
| Appearance | White crystalline solid | |
| Melting Point | 125-127 °C | |
| Water Solubility | Soluble | |
| logP | 0.95 | |
| pKa (acidic) | 9.98 | |
| Polar Surface Area | 46.17 Ų |
Pharmacological Properties
This compound's pharmacological effects are primarily due to its action on the GABAergic system. A summary of its key pharmacological data is provided in Table 2.
| Property | Value | Species | Route of Administration | Reference |
| Mechanism of Action | Non-competitive GABA_A receptor antagonist | - | - | |
| LD₅₀ | 35 mg/kg | Mouse | Intraperitoneal | |
| LD₅₀ | 58 mg/kg | Rat | Intraperitoneal | |
| Primary Effect | CNS and respiratory stimulation, convulsant | Various | - |
Synthesis
Experimental Protocol: Synthesis of 4,4-disubstituted-piperidine-2,6-diones (Adapted)
-
Reaction Setup: To a solution of the corresponding ketone (1.0 equivalent) in a suitable solvent such as toluene, add glutaric anhydride (1.1 equivalents).
-
Condensation: Reflux the resulting mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the residue with a non-polar solvent like n-pentane to precipitate the product.
-
Purification: Filter the precipitated solid, wash with n-pentane, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mechanism of Action: GABA_A Receptor Antagonism
This compound exerts its stimulant and convulsant effects by acting as a non-competitive antagonist at the GABA_A receptor. GABA is the principal inhibitory neurotransmitter in the mammalian brain. Its binding to the GABA_A receptor opens an integral chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. By blocking this channel, this compound reduces the inhibitory tone in the CNS, leading to increased neuronal excitability.
Signaling Pathway
The following diagram illustrates the GABAergic synapse and the point of intervention by this compound.
References
- 1. Animal Models for the Development of New Neuropharmacological Therapeutics in the Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
The Analeptic Era: A Technical History of Bemegride and Its Original Use in Barbiturate Poisoning
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bemegride (3-ethyl-3-methylglutarimide), a central nervous system stimulant, emerged in the mid-20th century as a promising analeptic agent for the treatment of acute barbiturate poisoning. This technical guide provides an in-depth examination of the historical development, original use, and eventual decline of this compound. It details the initial synthesis, mechanism of action as a GABA-A receptor antagonist, and early clinical applications. The document summarizes quantitative data from seminal studies, outlines key experimental protocols, and presents signaling pathways and experimental workflows through detailed diagrams. This guide serves as a comprehensive resource for researchers and professionals interested in the history of analeptics, GABA receptor pharmacology, and the evolution of toxicology treatment protocols.
Historical Development
This compound, chemically known as β,β-methylethylglutarimide, was first synthesized in 1911 by Thole and Thorpe. However, its potential as a therapeutic agent remained unexplored for several decades. It was not until the 1950s, a time when barbiturate overdose was a significant and often fatal clinical problem, that this compound, under the trade name Megimide, was investigated as a potential antidote.[1]
The initial proposition of this compound as a barbiturate antagonist came from the work of Shaw and colleagues in 1954.[2] Their research sparked a period of intense clinical investigation into the efficacy of this compound in reversing the central nervous system depression caused by barbiturates. This era, often referred to as the "analeptic era," saw the widespread use of central nervous system stimulants to counteract sedative-hypnotic overdoses.[3]
The use of this compound for barbiturate poisoning gained considerable traction throughout the 1950s and early 1960s.[4][5] However, its clinical utility began to wane with the advent of safer and more effective treatments for overdose, coupled with a paradigm shift in clinical toxicology towards supportive care, including mechanical ventilation, rather than pharmacological antagonism.
Original Use: Treatment of Barbiturate Poisoning
The primary and original clinical application of this compound was as a respiratory and central nervous system stimulant in patients with acute barbiturate poisoning. In an era preceding modern intensive care units, barbiturate-induced coma and respiratory failure carried a high mortality rate. This compound was administered intravenously to counteract the profound sedative effects of barbiturates, with the goal of restoring consciousness and spontaneous respiration.
Administration and Dosage
This compound was typically administered intravenously, often in a solution of 0.5% (5 mg/mL). The dosage regimens varied across different studies and were generally titrated to the patient's response.
Table 1: Summary of this compound Dosage Regimens in Early Clinical Studies
| Study (Year) | Dosage Regimen | Total Dose Range |
| Anonymous (1955) | 50 mg (10 ml of 0.5% solution) intravenously every 3-5 minutes until reflexes returned. | Not specified |
| O'Gorman (1956) | 50 mg intravenously every 3-5 minutes. | Up to 1,500 mg |
| Pedersen (1956) | 50 mg intravenously every 3-5 minutes. | 50 - 800 mg |
Note: The total dosage was highly dependent on the severity of the poisoning and the individual patient's response.
Mechanism of Action
This compound exerts its analeptic effects by acting as a central nervous system stimulant. Early researchers debated whether it was a direct and specific antagonist to barbiturates or a general analeptic. Subsequent research clarified that this compound functions as a non-competitive antagonist of the GABA-A receptor.
Barbiturates enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to prolonged opening of the chloride ion channel and subsequent hyperpolarization of the neuron, which causes central nervous system depression. This compound counteracts this by binding to a site on the GABA-A receptor complex, thereby reducing the effectiveness of GABA and barbiturates in promoting chloride ion influx. This leads to a decrease in neuronal inhibition and a restoration of central nervous system excitability.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. A Study of the Anti-barbiturate Effects of this compound | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 3. um.edu.mt [um.edu.mt]
- 4. Effects of this compound on barbiturate overdosage in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Studies on the Action of this compound in Barbiturate Overdosage | The BMJ [bmj.com]
The Effect of Bemegride on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bemegride, a central nervous system stimulant, exerts its effects by modulating neuronal excitability. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's action, focusing on its interaction with the GABAergic system. We present available quantitative data on its effects, detail relevant experimental protocols for its study, and provide visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
This compound (3-ethyl-3-methylglutarimide) is a well-characterized central nervous system (CNS) stimulant that has historically been used as an analeptic agent and an antidote for barbiturate poisoning.[1][2] Its proconvulsant properties have also made it a tool in experimental models of epilepsy.[3] The primary mechanism of action of this compound is its antagonism of the γ-aminobutyric acid type A (GABA_A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain.[2][4] By blocking the inhibitory effects of GABA, this compound leads to a net increase in neuronal excitability. This guide will explore the molecular interactions and physiological consequences of this compound's effect on neuronal function.
Mechanism of Action: Antagonism of the GABA_A Receptor
The excitability of a neuron is determined by a delicate balance between excitatory and inhibitory inputs. GABAergic signaling plays a crucial role in maintaining this balance. The binding of GABA to its ionotropic GABA_A receptor, a ligand-gated chloride ion channel, leads to an influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential.
This compound acts as a non-competitive antagonist at the GABA_A receptor. While the exact binding site is not fully elucidated, it is understood to interact with the receptor-channel complex, thereby preventing the channel from opening in response to GABA. This blockade of the chloride channel prevents the hyperpolarizing influx of Cl-, thus reducing the inhibitory tone and increasing the likelihood of neuronal firing. This disinhibition is the fundamental mechanism by which this compound increases neuronal excitability and can induce seizures at higher doses.
Quantitative Data on this compound's Effects
The following table summarizes the available quantitative data on the effects of this compound on neuronal excitability. It is important to note that detailed dose-response data for neuronal firing rates and ion channel conductance are not extensively available in the public domain.
| Parameter | Species/Model | This compound Concentration/Dose | Observed Effect | Reference |
| Induction of Epileptiform Discharges (EDs) | Dogs with Epilepsy | Median Dose: 7.3 mg/kg (intravenous) | Activation of interictal EDs. | |
| Induction of Epileptiform Discharges (EDs) | Dogs without Epilepsy | Median Dose: 19.7 mg/kg (intravenous) | Induction of EDs at a significantly higher dose than in epileptic dogs. | |
| Frequency of Epileptiform Discharges (EDs) | Dog with Epilepsy | Single intravenous administration | Increase in ED frequency from 4.4/min to 18/min. | |
| GABA- and Pentobarbitone-evoked whole-cell currents | Mouse Spinal Neurons in Culture | Not specified | Suppression of both GABA- and pentobarbitone-evoked whole-cell currents to similar extents. | |
| Sensory Responsiveness | Cats | Subconvulsant doses | Extensive enhancement of sensory responsiveness to auditory, visual, somatosensory, and vibrissa stimulation in the brain stem reticular formation. |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the effect of this compound on GABA_A receptor-mediated currents in cultured neurons or acute brain slices.
Objective: To quantify the antagonistic effect of this compound on GABA-evoked chloride currents.
Materials:
-
Cultured neurons or acutely prepared brain slices.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO).
-
GABA stock solution.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Prepare cultured neurons on coverslips or obtain acute brain slices from a rodent model.
-
Transfer the preparation to a recording chamber continuously perfused with oxygenated aCSF.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp recording from a target neuron in voltage-clamp mode. Hold the membrane potential at -60 mV.
-
Apply GABA (e.g., 10 µM) to the neuron using a perfusion system to evoke an inward chloride current.
-
After a stable baseline response to GABA is established, co-apply different concentrations of this compound with GABA.
-
Record the GABA-evoked currents in the presence of each this compound concentration.
-
Wash out this compound and ensure the GABA-evoked current returns to baseline.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Calculate the percentage of inhibition for each this compound concentration and construct a dose-response curve to determine the IC50 value.
In Vivo Electrophysiology: Induction of Seizure Activity
This protocol describes a method for inducing and recording seizure activity in a rodent model using this compound.
Objective: To characterize the electrophysiological and behavioral effects of this compound-induced seizures.
Materials:
-
Adult rodent (e.g., rat or mouse).
-
Stereotaxic apparatus.
-
EEG recording system with skull-implantable electrodes.
-
This compound solution for injection (e.g., intraperitoneal or intravenous).
-
Anesthesia (e.g., isoflurane).
-
Video recording equipment.
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant EEG electrodes over the cortex according to standard stereotaxic coordinates.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the animal to the EEG recording system and allow for a baseline recording period.
-
Administer a convulsant dose of this compound (e.g., 10-20 mg/kg, i.p. for rats).
-
Simultaneously record the EEG and video-monitor the animal's behavior for signs of seizure activity (e.g., myoclonic jerks, tonic-clonic convulsions).
-
Record the latency to the first seizure, the duration of seizures, and the seizure severity based on a standardized scoring system (e.g., Racine scale).
-
Data Analysis: Analyze the EEG recordings for the presence of epileptiform discharges (e.g., spikes, sharp waves, polyspike-and-wave complexes). Correlate the electrographic seizure activity with the observed behavioral seizures.
Visualizations
Signaling Pathway
Caption: GABA_A receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Experimental workflows for studying this compound's effects.
Discussion and Future Directions
This compound's well-established role as a GABA_A receptor antagonist provides a clear framework for understanding its impact on neuronal excitability. The available data, though limited in quantitative detail, consistently demonstrates its ability to increase neuronal firing and induce seizure activity. The experimental protocols outlined in this guide provide a foundation for further investigation into the precise dose-dependent effects of this compound on various neuronal populations and ion channels.
Future research should focus on generating comprehensive dose-response curves for this compound's effects on neuronal firing rates, as well as its impact on the conductance and kinetics of GABA_A receptor-mediated chloride channels. High-throughput screening assays could be employed to identify the IC50 of this compound for different GABA_A receptor subunit compositions. Furthermore, advanced in vivo imaging and electrophysiology techniques could provide a more detailed understanding of how this compound alters neural circuit dynamics leading to seizure generation. Such studies will not only enhance our fundamental understanding of neuronal excitability but also aid in the development of more targeted therapeutic agents for neurological disorders characterized by an imbalance of excitation and inhibition.
Conclusion
This technical guide has provided a detailed overview of the effects of this compound on neuronal excitability. By antagonizing the GABA_A receptor, this compound effectively removes a key source of inhibition in the CNS, leading to increased neuronal firing. The presented data, protocols, and visualizations offer a valuable resource for scientists and researchers seeking to understand and investigate the mechanisms of action of CNS stimulants and the fundamental principles of neuronal excitability. Further quantitative research will be crucial to fully elucidate the nuanced effects of this compound and similar compounds on the complex workings of the nervous system.
References
Pharmacological Profile of Bemegride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Bemegride is a compound with a significant history in pharmacology, primarily as a central nervous system (CNS) stimulant and analeptic. However, its clinical use has largely been superseded by agents with more favorable safety profiles. Consequently, the volume of contemporary research and readily available, specific quantitative pharmacological data for this compound is limited. This guide provides a comprehensive overview of its known pharmacological properties and presents representative experimental protocols that would be employed to fully characterize such a compound today.
Introduction
This compound (3-ethyl-3-methylglutarimide), also known as Megimide, is a synthetic derivative of glutarimide.[1] Historically, it was utilized as a respiratory and CNS stimulant, most notably as an analeptic to counteract the effects of barbiturate overdose.[2][3] Its primary mechanism of action involves the antagonism of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[4][5] This guide will provide an in-depth exploration of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and a discussion on the methodologies used to elucidate these properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 4-ethyl-4-methylpiperidine-2,6-dione | |
| Molecular Formula | C₈H₁₃NO₂ | |
| Molecular Weight | 155.19 g/mol | |
| CAS Number | 64-65-3 | |
| Appearance | White crystalline solid | |
| Solubility | Insoluble in water, Soluble in DMSO (31 mg/mL) and Ethanol (31 mg/mL) |
Pharmacodynamics
Mechanism of Action
This compound functions as a non-competitive antagonist of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.
Barbiturates, for which this compound was historically used as an antidote, are positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and potentiate the effect of GABA by increasing the duration of chloride channel opening.
This compound is thought to act at or near the chloride ion channel pore of the GABA-A receptor complex. By binding to this site, it physically obstructs the channel or induces a conformational change that prevents ion flow, thereby antagonizing the inhibitory effects of both GABA and barbiturates. This leads to a reduction in neuronal hyperpolarization and an overall increase in neuronal excitability, resulting in the observed CNS stimulant and analeptic effects.
Pharmacological Effects
The primary pharmacological effects of this compound stem from its action as a CNS stimulant:
-
Analeptic Effect: this compound can reverse respiratory depression caused by overdose of CNS depressants like barbiturates.
-
Convulsant Activity: At higher doses, the increased neuronal excitability can lead to convulsions. This property has been utilized in experimental animal models to study seizure mechanisms.
-
Cardiovascular Effects: this compound can cause an increase in heart rate (tachycardia) and blood pressure.
Quantitative Pharmacological Data
| Parameter | Description | Hypothetical Value |
| Kᵢ (GABA-A Receptor) | Inhibitory constant; a measure of binding affinity. | 1 - 10 µM |
| IC₅₀ (GABA-A Receptor) | Half-maximal inhibitory concentration in a functional assay. | 5 - 50 µM |
| ED₅₀ (Analeptic Effect) | Dose producing 50% of the maximal analeptic effect in vivo. | 5 - 15 mg/kg |
| CD₅₀ (Convulsant Effect) | Dose causing convulsions in 50% of animals. | 20 - 40 mg/kg |
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in publicly accessible literature. It is known to have a rapid onset of action when administered intravenously, which is consistent with its historical use in emergency situations. However, its duration of action is relatively short. Hepatic or renal impairment may alter its pharmacokinetics, necessitating dose adjustments.
Experimental Protocols
The following sections detail representative experimental protocols that would be used to determine the pharmacological profile of a compound like this compound.
In Vitro: GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the GABA-A receptor.
Methodology:
-
Tissue Preparation: Whole brains from adult rodents are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous GABA.
-
Binding Assay: The prepared membranes are incubated in a solution containing:
-
A fixed concentration of a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol).
-
A range of concentrations of the unlabeled test compound (this compound).
-
For non-specific binding determination, a saturating concentration of a known GABA-A receptor agonist (e.g., unlabeled GABA).
-
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value of this compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Vitro: Electrophysiology (Patch-Clamp)
This protocol outlines the use of whole-cell patch-clamp electrophysiology to assess the functional antagonism of GABA-A receptors by this compound in cultured neurons or heterologous expression systems.
Methodology:
-
Cell Preparation: Primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line heterologously expressing specific GABA-A receptor subunits are used.
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of ion currents.
-
Drug Application: A baseline GABA-evoked current is established by applying a sub-maximal concentration of GABA. Subsequently, GABA is co-applied with increasing concentrations of this compound.
-
Data Acquisition and Analysis: The amplitude of the GABA-evoked chloride current is measured in the absence and presence of this compound. A dose-response curve is constructed by plotting the percentage of inhibition of the GABA response against the concentration of this compound, from which the IC₅₀ value can be determined.
In Vivo: Assessment of CNS Stimulant and Analeptic Activity
This protocol describes a method to evaluate the CNS stimulant and analeptic effects of this compound in a rodent model.
Methodology:
-
Animals: Adult rodents (e.g., mice or rats) are used and allowed to acclimatize to the laboratory environment.
-
Barbiturate-Induced Sleep Time:
-
Animals are administered a sleep-inducing dose of a barbiturate (e.g., pentobarbital).
-
Immediately following the loss of the righting reflex (an indicator of sleep), animals are treated with either vehicle or varying doses of this compound.
-
The duration of the loss of the righting reflex (sleep time) is recorded for each animal. A statistically significant reduction in sleep time in the this compound-treated groups compared to the vehicle group indicates analeptic activity.
-
-
Locomotor Activity:
-
Animals are placed in an open-field arena equipped with infrared beams to monitor movement.
-
After a habituation period, animals are administered either vehicle or varying doses of this compound.
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period. A dose-dependent increase in locomotor activity suggests a CNS stimulant effect.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.
Clinical Applications and Adverse Effects
Historical Clinical Use
The primary clinical application of this compound was in the management of acute barbiturate poisoning. It was also used as a respiratory stimulant in other cases of CNS depression. However, its use has declined significantly due to a narrow therapeutic index and the development of safer and more effective treatments for sedative-hypnotic overdose, which now primarily rely on supportive care.
Adverse Effects
The adverse effects of this compound are extensions of its CNS stimulant properties and include:
-
Nervousness, restlessness, and anxiety
-
Muscle twitching and tremors
-
Nausea and vomiting
-
Tachycardia and hypertension
-
At high doses, convulsions and seizures
Conclusion
This compound is a historically significant CNS stimulant and analeptic with a well-established mechanism of action as a non-competitive GABA-A receptor antagonist. While its clinical utility has diminished, it remains a valuable tool compound for researchers studying GABAergic neurotransmission and seizure mechanisms. The lack of extensive, modern quantitative pharmacological data highlights a potential area for further investigation, should interest in this or related compounds be renewed. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of the pharmacological profile of this compound or other novel GABA-A receptor modulators.
References
Bemegride and Barbiturate Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Barbiturates, a class of drugs derived from barbituric acid, were widely used in the mid-20th century as sedative-hypnotics, anxiolytics, and anticonvulsants.[1] Their clinical utility, however, is hampered by a narrow therapeutic index and the risk of profound CNS and respiratory depression in cases of overdose.[2] This led to the investigation of various analeptics, or CNS stimulants, as potential antidotes. Among these, bemegride (3-ethyl-3-methylglutarimide), also known as Megimide, emerged as a significant agent for counteracting the effects of barbiturate poisoning.[3]
This compound was observed to reverse the hypnotic and respiratory depressant effects of barbiturates, leading to its classification as a barbiturate antagonist.[4] While its use has largely been superseded by modern supportive care in toxicology, the study of the this compound-barbiturate interaction remains a valuable model for understanding receptor-level antagonism and the modulation of CNS activity.
Mechanism of Action
Barbiturates: Potentiating GABAergic Inhibition
Barbiturates exert their primary effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[5] The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, different from the GABA and benzodiazepine binding sites. Their binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, leading to profound CNS depression.
This compound: A Non-Competitive GABA-A Antagonist and CNS Stimulant
The precise mechanism of this compound's antagonistic action against barbiturates is not fully elucidated but is understood to be multifactorial, involving both direct receptor antagonism and general CNS stimulation. It is generally considered to function as a non-competitive antagonist at the GABA-A receptor. By interacting with the chloride ion channel component of the GABA-A receptor complex, this compound reduces the efficacy of GABA and, consequently, the potentiating effect of barbiturates. This action leads to a decrease in neuronal hyperpolarization and an overall increase in neuronal excitability, counteracting the sedative effects of barbiturates.
It is important to note that while effective in reversing the central depressive effects, overstimulation by this compound can lead to adverse effects such as seizures, necessitating careful administration.
Signaling Pathway of Barbiturate Action and this compound Antagonism
The following diagram illustrates the interaction of barbiturates and this compound at the GABA-A receptor.
Caption: Interaction of GABA, Barbiturates, and this compound at the GABA-A Receptor.
Quantitative Data on this compound and Barbiturate Antagonism
A comprehensive review of readily available scientific literature reveals a scarcity of detailed quantitative data, such as ED50 values and dose-response curves from controlled animal studies, for the antagonistic effects of this compound on barbiturates. The majority of the research was conducted in the mid-20th century, and publication standards at the time often did not include the detailed reporting of raw data and statistical analyses that are common today. The following tables summarize the available qualitative and semi-quantitative information.
Table 1: Summary of Preclinical and Clinical Observations
| Parameter | Barbiturate(s) | Species/Model | This compound Dosage | Observed Effect | Citation(s) |
| Reversal of Anesthesia | Sodium surital, sodium pentothal | Human (n=488) | 25-200 mg (IV) | Return of reflexes, awakening within 5 minutes. Doses <25 mg were ineffective. | |
| Treatment of Poisoning | Unspecified barbiturates | Human (n=5) | 550-1950 mg (IV) | Recovery of consciousness within 30-60 minutes. | |
| EEG Changes | Barbituric acid | Dogs | Not specified | Dispelled EEG changes induced by the barbiturate. | |
| Cardiorespiratory Depression | Pentobarbital | Cats | Not applicable (bicuculline used as antagonist) | Local application of pentobarbital to the medulla caused apnea, which was reversed by the GABA antagonist bicuculline. |
Table 2: Representative Barbiturate Dosages in Experimental Models
| Barbiturate | Species | Dosage | Route | Observed Effect | Citation(s) |
| Phenobarbital | Mice | Varies (for ED50 determination) | Intraperitoneal | Loss of righting reflex. | |
| Pentobarbital | Rats | 35 mg/kg | Intraperitoneal | Progressive bradypnea and anesthesia. | |
| Pentobarbital | Rats | 40 mg/kg | Intraperitoneal | Induction of sleep. | |
| Phenobarbital, Pentobarbital, Thiopental | Rats | 5-50 mg/kg, 17-33 mg/kg, 7.5-30 mg/kg, respectively | Intraperitoneal | Dose-dependent hyperalgesia. |
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used to study barbiturate antagonism. These protocols are synthesized from general pharmacological and electrophysiological procedures and are intended to serve as a template for future research in this area.
In Vivo Assessment of Barbiturate Antagonism: Sleeping Time Assay
This protocol is designed to quantify the antagonistic effect of this compound on barbiturate-induced hypnosis by measuring the duration of the loss of the righting reflex.
5.1.1. Materials
-
Barbiturate solution (e.g., pentobarbital sodium, 40 mg/kg in sterile saline)
-
This compound solution (various concentrations for dose-response analysis)
-
Vehicle control (e.g., sterile saline)
-
Experimental animals (e.g., male CD1 mice, 20-25 g)
-
Syringes and needles for intraperitoneal (IP) injection
-
Timers
5.1.2. Procedure
-
Acclimatization: Acclimatize animals to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to control and experimental groups (n=8-10 per group).
-
Administration:
-
Administer the vehicle or a specific dose of this compound via IP injection.
-
After a predetermined pretreatment time (e.g., 15 minutes), administer the hypnotic dose of the barbiturate (e.g., pentobarbital, 40 mg/kg, IP).
-
-
Assessment of Righting Reflex: Immediately after barbiturate administration, place the animal on its back. The loss of the righting reflex is defined as the inability of the animal to right itself within 30 seconds.
-
Measurement of Sleeping Time: The sleeping time is the duration from the loss of the righting reflex to its spontaneous recovery (the animal can right itself twice within 30 seconds).
-
Data Analysis: Compare the mean sleeping times between the vehicle-treated group and the this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A dose-dependent reduction in sleeping time indicates an antagonistic effect.
Ex Vivo/In Vitro Assessment: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of the effects of barbiturates and this compound on GABA-A receptor currents in cultured neurons or heterologous expression systems.
5.2.1. Materials
-
Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing specific GABA-A receptor subunits (e.g., HEK293 cells).
-
External solution (e.g., artificial cerebrospinal fluid - aCSF).
-
Internal solution for the patch pipette.
-
GABA stock solution.
-
Barbiturate stock solution (e.g., pentobarbital).
-
This compound stock solution.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer, data acquisition software).
5.2.2. Procedure
-
Cell Preparation: Plate cells on coverslips suitable for electrophysiological recording.
-
Establish Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Using a glass micropipette filled with internal solution, form a high-resistance seal with the cell membrane.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Data Recording:
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply a submaximal concentration of GABA to elicit a control inward Cl- current.
-
After washout, co-apply the same concentration of GABA with a specific concentration of the barbiturate to observe potentiation of the current.
-
Following another washout, co-apply GABA, the barbiturate, and this compound to assess the antagonistic effect of this compound on the barbiturate-potentiated current.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents under each condition. A reduction in the barbiturate-potentiated current in the presence of this compound indicates antagonism at the receptor level.
Visualization of Experimental Workflows
Workflow for In Vivo Antagonism Study
References
- 1. Effects of pentobarbital on respiratory functional dynamics in chronically instrumented guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relations between barbiturate brain levels and sleeping time in various experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New analeptics and hypnotics related to the barbiturate antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sleep and Barbiturates: some Experiments and Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentobarbital causes cardiorespiratory depression by interacting with a GABAergic system at the ventral surface of the medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Receptor Binding of Bemegride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bemegride, a central nervous system stimulant, has been historically used as an analeptic and an antidote for barbiturate overdose. Its mechanism of action is primarily attributed to its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain. This technical guide provides an in-depth overview of the in vitro studies investigating the receptor binding characteristics of this compound, with a focus on its antagonistic properties at the GABA-A receptor. This document synthesizes key findings on its binding affinity, functional effects on ion currents, and the experimental protocols employed to elucidate its mechanism of action.
Introduction
Understanding the molecular interactions between a drug and its receptor is fundamental in pharmacology and drug development. For this compound, in vitro studies have been crucial in defining its role as a GABA-A receptor antagonist. This guide will detail the experimental evidence, present quantitative data where available, and outline the methodologies used to characterize the binding of this compound to its target.
This compound's Interaction with the GABA-A Receptor
In vitro electrophysiological studies have demonstrated that this compound acts as an antagonist at the GABA-A receptor. It has been shown to suppress whole-cell currents evoked by both the endogenous agonist GABA and the positive allosteric modulator pentobarbitone.[1][2][3][4][5] This antagonistic action underlies its ability to counteract the central nervous system depression induced by barbiturates and other GABAergic agents.
A key study by Mistry and Cottrell (1990) provided direct evidence of this compound's effect on GABA-A receptor function in cultured mouse spinal neurons. More recent research has also utilized this compound as a negative allosteric modulator to probe the function of wild-type and mutant GABA-A receptors.
Quantitative Analysis of this compound's Receptor Binding
While extensively characterized functionally, specific quantitative data on the binding affinity of this compound to the GABA-A receptor, such as Ki or IC50 values from competitive radioligand binding assays, are not widely reported in publicly available literature. The primary focus of existing research has been on the functional antagonism demonstrated through electrophysiological techniques.
The following table summarizes the available functional data from electrophysiological studies.
| Parameter | Value | Experimental System | Reference |
| Functional Effect | Suppression of GABA-evoked currents | Cultured mouse spinal neurons | |
| Functional Effect | Suppression of pentobarbitone-evoked currents | Cultured mouse spinal neurons | |
| Concentration Used | 200 µM | HEK293 cells expressing mutant α1(T292S)β2γ2 GABA-A receptors |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is pivotal for studying the functional effects of this compound on GABA-A receptor-mediated ion currents.
Objective: To measure the effect of this compound on GABA- and pentobarbitone-evoked whole-cell currents in neurons.
Methodology based on Mistry and Cottrell (1990):
-
Cell Preparation: Primary cultures of spinal neurons are prepared from mice.
-
Recording Configuration: The whole-cell patch-clamp technique is used to record membrane currents from individual neurons.
-
Solutions:
-
External Solution (in mM): NaCl 137, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): CsCl 140, MgCl2 2, EGTA 10, HEPES 10; pH adjusted to 7.2.
-
-
Drug Application: GABA, pentobarbitone, and this compound are applied to the recorded cell via a perfusion system.
-
Data Acquisition: GABA- or pentobarbitone-evoked currents are recorded in the absence and presence of varying concentrations of this compound to determine its effect on the current amplitude. The membrane potential is typically held at -60 mV.
Experimental workflow for whole-cell patch-clamp analysis of this compound's effects.
Signaling Pathway and Mechanism of Action
This compound's antagonistic effect occurs at the GABA-A receptor, a ligand-gated ion channel. In the presence of GABA, the channel opens, allowing chloride ions (Cl-) to flow into the neuron, leading to hyperpolarization and inhibition of neuronal firing. This compound is thought to bind to a site on the receptor that prevents or reduces the channel opening induced by GABA or positive allosteric modulators like barbiturates. This leads to a reduction in the inhibitory signal.
References
- 1. Neurosteroid Prolongs GABAA Channel Deactivation by Altering Kinetics of Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 购买this compound | 贝美格 | GABA Receptor antagonist | 价格 | IC50 | 只能用于研究 [selleck.cn]
Bemegride's Role in Early Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bemegride (3-ethyl-3-methylglutarimide), a central nervous system stimulant, played a significant, albeit now largely historical, role in the advancement of early neuroscience research. Primarily recognized for its analeptic properties and its use as an antagonist to barbiturate overdose, this compound's mechanism of action as a non-competitive GABAA receptor antagonist made it a valuable tool for investigating neuronal excitability, seizure mechanisms, and the function of the GABAergic system. This technical guide provides an in-depth analysis of this compound's application in these pioneering studies, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Mechanism of Action: Antagonism of GABAergic Inhibition
This compound exerts its effects by modulating the primary inhibitory neurotransmitter system in the central nervous system, the gamma-aminobutyric acid (GABA) system. Specifically, it acts as a non-competitive antagonist at the GABAA receptor.
Barbiturates, common sedatives and hypnotics of the era, enhance the effect of GABA by prolonging the opening of the chloride ion channel that is an integral part of the GABAA receptor complex.[1] This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire, resulting in CNS depression.[1] In cases of overdose, this excessive inhibition can lead to respiratory failure and death.[1]
This compound counteracts this effect by binding to a site on the GABAA receptor-chloride channel complex, distinct from the GABA binding site. This binding event is thought to induce a conformational change that reduces the efficacy of GABA and barbiturates in opening the chloride channel.[1] By inhibiting this chloride influx, this compound effectively reduces the hyperpolarizing current, leading to increased neuronal excitability and a reversal of the CNS depression induced by barbiturates.[1]
Applications in Early Neuroscience Research
This compound's ability to modulate neuronal excitability made it a valuable tool in two primary areas of early neuroscience research: as an analeptic in barbiturate poisoning and as a convulsant for studying epilepsy.
Antagonism of Barbiturate Overdose
The most prominent clinical application of this compound was as an antidote for barbiturate overdose. By reversing the profound CNS depression, it could restore respiration and consciousness. Research in this area focused on determining effective dose-ratios for antagonizing different barbiturates and understanding the physiological response to this compound administration in a state of deep sedation.
Induction of Seizures and EEG Activation
This compound's convulsant properties were exploited to study the mechanisms of epilepsy. By inducing controlled seizures in animal models, researchers could investigate the electrophysiological and behavioral characteristics of seizure activity. A significant application was in electroencephalography (EEG), where sub-convulsive doses of this compound were used to "activate" latent epileptiform discharges in individuals suspected of having epilepsy, thus aiding in diagnosis.
Quantitative Data from Early Research
The following tables summarize quantitative data from early studies on this compound. It is important to note that these values often varied depending on the specific experimental conditions, animal species, and the barbiturate used.
| Table 1: this compound Dosages for EEG Activation | |
| Species | Effective Dose Range (mg/kg) |
| Human | ~1.09 (average threshold) |
| Dog (with epilepsy) | 7.3 (median) |
| Dog (without epilepsy) | 19.7 (median) |
| Cat | 15 - 20 (suggested for barbiturate intoxication, likely higher for seizure induction) |
| Table 2: this compound Dosages for Barbiturate Antagonism | |
| Application | Typical Dose Range (mg/kg) |
| Barbiturate Overdose (Human) | 5 - 10 |
| Barbiturate Intoxication (Cat & Dog) | 15 - 20 |
Experimental Protocols
The following sections detail the methodologies employed in key experiments involving this compound.
EEG Activation in Animal Models (Canine)
This protocol is based on studies investigating this compound as a pharmacological activation agent for eliciting epileptiform discharges (EDs) in dogs.
Objective: To induce or enhance interictal EDs for the diagnosis of epilepsy.
Animal Model: Laboratory dogs, both with and without a history of idiopathic epilepsy.
Anesthesia: Anesthesia was induced and maintained with sevoflurane, as it has been shown not to suppress EDs.
EEG Recording:
-
Electrode Placement: Subcutaneous needle electrodes were placed symmetrically over the frontal (LF, RF), parietal (LP, RP), occipital (LO, RO), and temporal (LT, RT) lobes. Reference electrodes were placed on the ears (A1, A2), and a ground electrode was placed on the dorsal aspect of the neck.
-
Recording: A baseline EEG was recorded for 20 minutes after the stabilization of anesthesia.
This compound Administration:
-
Route: Intravenous (IV).
-
Protocol: An initial dose was administered, followed by repeated doses every 2-3 minutes.
-
Titration: Administration continued until EDs were observed on the EEG or their frequency increased, or until a maximum dose of 20 mg/kg was reached.
-
Post-Administration Recording: EEG was recorded for an additional 20 minutes following the final this compound dose.
GABAA Receptor Binding Assay
This protocol provides a general framework for an in vitro radioligand binding assay to study the interaction of this compound with the GABAA receptor, adapted from standard procedures.
Objective: To determine the binding affinity of this compound to the GABAA receptor.
Materials:
-
Rat brain tissue
-
Homogenization and binding buffers
-
Radiolabeled GABAA receptor ligand (e.g., [3H]muscimol)
-
Unlabeled GABA (for determining non-specific binding)
-
This compound solutions of varying concentrations
-
Centrifuge, scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer.
-
Perform a series of centrifugations to isolate the crude membrane fraction containing the GABAA receptors.
-
Wash the membrane pellet multiple times to remove endogenous GABA.
-
Resuspend the final pellet in a binding buffer.
-
-
Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand.
-
In parallel, incubate with the radioligand and a high concentration of unlabeled GABA to determine non-specific binding.
-
For competition assays, incubate with the radioligand and varying concentrations of this compound.
-
Incubate at 4°C for a specified time (e.g., 45 minutes).
-
-
Termination and Quantification:
-
Terminate the binding reaction by rapid filtration.
-
Wash the filters to remove unbound radioligand.
-
Quantify the radioactivity on the filters using liquid scintillation spectrometry.
-
Data Analysis: The data can be used to calculate the inhibitory constant (Ki) of this compound, indicating its binding affinity for the GABAA receptor.
Conclusion
This compound's role in early neuroscience research, though now largely superseded by more specific and safer pharmacological tools, was crucial for its time. It provided a means to antagonize the life-threatening effects of barbiturate overdose and served as a valuable experimental tool to probe the mechanisms of neuronal excitability and epilepsy. The quantitative data and experimental protocols from this era laid the groundwork for a more sophisticated understanding of the GABAergic system and its importance in health and disease. This guide serves as a technical resource for understanding the historical context and methodologies that shaped our current knowledge of neuropharmacology.
References
Methodological & Application
Application Notes and Protocols for Bemegride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemegride (3-ethyl-3-methylglutarimide) is a central nervous system (CNS) stimulant that acts as a non-competitive antagonist of the GABA-A receptor.[1] Historically, it has been utilized as a respiratory stimulant and an analeptic to counteract barbiturate overdose. In a research context, it is a valuable tool for studying the GABAergic system, inducing convulsions for epilepsy models, and investigating barbiturate antagonism. These application notes provide a comprehensive overview of this compound's dosage and administration in various animal models, supported by experimental protocols and data presented for clear interpretation.
Data Presentation
Table 1: this compound Dosage in Animal Models
| Animal Model | Application | Route of Administration | Dosage Range | Notes |
| Dog | EEG Activation (Epileptic) | Intravenous (IV) | Median: 7.3 mg/kg | Doses ranged from 5.3 to 8 mg/kg. |
| Dog | EEG Activation (Control) | Intravenous (IV) | Median: 19.7 mg/kg | Doses ranged from 17.2 to 20 mg/kg. |
| Dog/Cat | Barbiturate Intoxication | Intravenous (IV) | 15 - 20 mg/kg | Suggested therapeutic dose. |
| Mouse | Thiopentone Antagonism | Not Specified | Sub-convulsant doses | This compound was found to be four times more potent than leptazol in antagonizing the protective effect of thiopentone against audiogenic seizures. The exact dosage was not specified but was noted to be less than the dose that induces convulsions.[1] |
| Rat | Barbitone Withdrawal Study | Oral | Not Specified | Used in a mixture with barbitone for long-term administration to study withdrawal symptoms. |
| Rat | Convulsion Threshold | Intraperitoneal (IP) | Not Specified | Used to determine the convulsion threshold, but the specific dose was not provided in the available literature. |
Table 2: Lethal Dose (LD50) of this compound
Extensive literature searches, including Safety Data Sheets (SDS), did not yield specific quantitative LD50 values for this compound in common animal models. The available SDS classifies this compound as highly toxic (e.g., "Acute toxicity - Category 2, Oral"), but numerical data is not provided.[1] Researchers should exercise extreme caution and conduct dose-finding studies starting with very low doses.
| Animal Model | Route of Administration | LD50 |
| Mouse | Oral, IV, IP | Data not available |
| Rat | Oral, IV, IP | Data not available |
| Rabbit | Oral, IV, IP | Data not available |
| Dog | Oral, IV, IP | Data not available |
Signaling Pathway
This compound exerts its effects by acting as a non-competitive antagonist at the GABA-A receptor. Normally, the binding of the neurotransmitter GABA to this receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses. Barbiturates enhance the effect of GABA by prolonging the opening of this chloride channel. This compound counteracts this by binding to a site on the GABA-A receptor complex, which reduces the effectiveness of GABA and barbiturates, thereby decreasing the inhibitory signal and leading to CNS stimulation.[1]
Caption: this compound's antagonistic action on the GABA-A receptor.
Experimental Protocols
Protocol 1: Antagonism of Pentobarbital-Induced Sleeping Time in Mice
This protocol is designed to assess the efficacy of this compound in reversing barbiturate-induced anesthesia.
1. Animals:
-
Male Swiss Webster mice (20-25 g).
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
Pentobarbital sodium solution (e.g., 50 mg/mL).
-
This compound solution (prepare fresh in sterile saline).
-
Sterile saline (0.9% NaCl).
-
Syringes (1 mL) and needles (27-30 gauge).
-
Stopwatches.
-
Heating pad to prevent hypothermia during anesthesia.
3. Experimental Procedure:
-
Dose Determination:
-
A pilot study is essential to determine the appropriate sub-convulsant dose of this compound. Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups to identify a dose that reduces sleeping time without inducing seizures.
-
-
Grouping:
-
Group 1: Control (Saline + Saline)
-
Group 2: Pentobarbital Control (Pentobarbital + Saline)
-
Group 3: Experimental (Pentobarbital + this compound)
-
-
Administration:
-
Administer pentobarbital (e.g., 50 mg/kg, IP) to induce sleep in Groups 2 and 3.
-
Immediately after the loss of the righting reflex (the inability of the mouse to right itself when placed on its back), administer either saline (Group 2) or the predetermined dose of this compound (Group 3) via intravenous (tail vein) or intraperitoneal injection.
-
Record the time of loss of righting reflex (onset of sleep).
-
Place the mice on a heating pad to maintain body temperature.
-
Monitor the mice continuously and record the time of recovery of the righting reflex (awakening). The righting reflex is considered restored when the mouse can right itself twice within 30 seconds.
-
-
Data Analysis:
-
Calculate the duration of sleep (time from loss to recovery of the righting reflex) for each mouse.
-
Compare the mean sleeping time between the groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in sleeping time in the this compound-treated group compared to the pentobarbital control group indicates antagonism.
-
Caption: Workflow for barbiturate antagonism experiment.
Protocol 2: General Anesthesia and Intravenous Administration in Dogs
This protocol is adapted from studies using this compound for EEG activation and can be modified for other research purposes requiring IV administration in anesthetized dogs.
1. Animals:
-
Beagle dogs of either sex.
-
Ensure animals are healthy and have been properly acclimatized.
2. Materials:
-
Anesthetic agent (e.g., sevoflurane).
-
Oxygen source.
-
Endotracheal tubes.
-
Intravenous catheters.
-
This compound solution (5 mg/mL in sterile saline).
-
Physiological monitoring equipment (ECG, SpO2, EtCO2).
3. Experimental Procedure:
-
Anesthesia Induction and Maintenance:
-
Induce general anesthesia with sevoflurane (e.g., 5%) in oxygen via a face mask.
-
Perform endotracheal intubation once an appropriate level of anesthesia is achieved.
-
Maintain anesthesia with sevoflurane in 100% oxygen.
-
Place an intravenous catheter in a suitable vein (e.g., cephalic vein).
-
-
This compound Administration:
-
Administer this compound intravenously. For studies such as EEG activation, a cumulative dosing regimen may be used. For example, an initial dose followed by repeated smaller doses every 2-3 minutes until the desired effect is observed or a maximum dose is reached.
-
A maximum dose of 20 mg/kg has been used in studies.[2]
-
-
Monitoring:
-
Continuously monitor vital signs, including heart rate, respiratory rate, SpO2, and EtCO2.
-
Be aware that this compound administration, particularly at doses exceeding 8 mg/kg, can lead to changes in respiratory patterns such as tachypnea or panting.
-
Monitor the depth of anesthesia, as this compound's CNS stimulant effects can lighten the anesthetic plane.
-
-
Recovery:
-
Discontinue this compound administration and sevoflurane.
-
Provide 100% oxygen until the dog is able to maintain sternal recumbency.
-
Monitor the dog closely during the recovery period.
-
Conclusion
This compound is a potent GABA-A receptor antagonist with important applications in animal research. The provided data and protocols offer a foundation for its use in studies of barbiturate antagonism and CNS stimulation. Due to the limited availability of recent quantitative dosage and toxicity data, particularly in rodents, it is imperative that researchers conduct thorough pilot studies to determine safe and effective dose ranges for their specific animal models and experimental paradigms. Adherence to ethical guidelines and careful physiological monitoring are paramount when working with this compound.
References
Application Notes: Bemegride as a Chemoconvulsant for Seizure Induction in Rodent Models
Introduction
Bemegride (3-ethyl-3-methylglutarimide) is a central nervous system (CNS) stimulant historically used as an analeptic agent to counteract barbiturate overdose[1][2]. Its proconvulsant properties stem from its action as a non-competitive GABA-A receptor antagonist[3]. By blocking the primary inhibitory neurotransmitter pathways in the CNS, this compound administration leads to neuronal hyperexcitability and can reliably induce seizures in animal models. This makes it a useful tool in epilepsy research for studying seizure mechanisms, screening potential anticonvulsant therapies, and investigating the neurobiological consequences of seizures.
These application notes provide a comprehensive protocol for the use of this compound to induce seizures in rodents, aimed at researchers in neuroscience and drug development.
Mechanism of Action
This compound exerts its convulsant effect by acting as an antagonist at the GABA-A receptor complex. The GABA-A receptor is a ligand-gated ion channel that, upon binding of gamma-aminobutyric acid (GABA), allows the influx of chloride ions (Cl-) into the neuron[3]. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus mediating the primary inhibitory tone in the brain.
This compound non-competitively binds to a site on the GABA-A receptor-chloride channel complex, which prevents the channel from opening in response to GABA[3]. This blockade of chloride influx reduces neuronal inhibition, leading to a state of hyperexcitability that can escalate to synchronized, uncontrolled firing characteristic of a seizure.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data: Toxicity
Precise convulsive dose (CD50) data for this compound is not consistently reported in recent literature. Therefore, researchers must conduct pilot dose-response studies to determine the optimal dose for their specific animal strain and experimental paradigm. The median lethal dose (LD50) serves as a critical upper limit for such studies. The following LD50 data has been reported for mice and rats.
Table 1: Median Lethal Dose (LD50) of this compound in Mice
| Route of Administration | LD50 (mg/kg) | Reference |
|---|---|---|
| Oral | 750 | |
| Intraperitoneal (IP) | 331 | |
| Subcutaneous (SC) | 520 |
Data sourced from the Registry of Toxic Effects of Chemical Substances (RTECS).
Table 2: Median Lethal Dose (LD50) of this compound in Rats
| Route of Administration | LD50 (mg/kg) | Reference |
|---|---|---|
| Intravenous (IV) | 350 | |
| Subcutaneous (SC) | 525 |
Data sourced from the Registry of Toxic Effects of Chemical Substances (RTECS).
Experimental Protocol: this compound-Induced Seizures
This protocol outlines the procedure for inducing seizures in adult rodents using this compound. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials
-
This compound powder
-
Sterile 0.9% saline
-
Vortex mixer and/or sonicator
-
Syringes (1 mL) and needles (e.g., 25-27 gauge)
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment (optional, but recommended)
-
Timer
-
Animal scale
Experimental Workflow
Figure 2: Experimental workflow for this compound-induced seizure studies in rodents.
Methodology
-
Animal Acclimatization & Housing:
-
House rodents (e.g., male Wistar rats or C57BL/6 mice) in a controlled environment (12:12 light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Allow animals to acclimate to the facility for at least 7 days prior to experimentation.
-
-
Pilot Dose-Response Study (CRITICAL):
-
Due to variability between strains, a pilot study is essential to determine the convulsive dose (CD50 or a dose that reliably produces seizures, e.g., CD90).
-
Use small cohorts of animals (n=3-5 per group).
-
Start with a low dose (e.g., 10-15 mg/kg for IP injection in mice) and escalate in subsequent groups.
-
The goal is to find a dose that induces clear tonic-clonic seizures (Racine Stage 4-5) within a reasonable timeframe (e.g., 5-15 minutes) without causing excessive mortality. The convulsive dose will be significantly lower than the LD50.
-
-
Drug Preparation:
-
On the day of the experiment, prepare a stock solution of this compound in sterile 0.9% saline.
-
This compound may require vortexing or sonication to fully dissolve.
-
The concentration should be adjusted so that the final injection volume is appropriate for the species (e.g., 10 mL/kg for mice, 1-2 mL/kg for rats).
-
-
Experimental Procedure:
-
Bring animals to the testing room and allow them to habituate for at least 30 minutes.
-
Weigh each animal immediately before injection to ensure accurate dosing.
-
Administer the predetermined dose of this compound via the desired route (intraperitoneal injection is common and reliable).
-
Immediately place the animal in an individual observation chamber.
-
Start a timer immediately after injection.
-
-
Behavioral Observation and Seizure Scoring:
-
Observe each animal continuously for at least 30-60 minutes post-injection.
-
Record the latency to the first sign of seizure activity (e.g., facial clonus, myoclonic jerk).
-
Score the maximal seizure severity for each animal using a modified Racine scale.
-
Table 3: Modified Racine Scale for Scoring Chemoconvulsant-Induced Seizures
| Score | Behavioral Manifestation |
|---|---|
| 0 | No behavioral change |
| 1 | Immobility, mouth and facial movements (jerking) |
| 2 | Head nodding, body or neck jerks |
| 3 | Unilateral or bilateral forelimb clonus (jerking) |
| 4 | Rearing with bilateral forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic convulsions |
| 6 | Severe tonic-clonic seizures, wild jumping |
| 7 | Tonic extension of limbs, often leading to death |
-
Data Analysis:
-
Key parameters for analysis include:
-
Latency to first seizure.
-
Maximal seizure score achieved.
-
Duration of generalized seizures (if applicable).
-
Percentage of animals exhibiting generalized seizures (Stage ≥ 4).
-
-
When testing anticonvulsant compounds, compare these parameters between the vehicle-treated group and drug-treated groups.
-
Safety and Ethical Considerations
-
This compound is a potent convulsant. Handle with appropriate personal protective equipment.
-
Seizures are a significant stressor for animals. The experimental design should use the minimum number of animals necessary to achieve statistical power.
-
Protocols should include humane endpoints. If an animal experiences prolonged, uncontrolled seizures (status epilepticus) that are not part of the experimental design, or shows excessive distress, it should be humanely euthanized.
-
Post-procedure, provide supportive care (e.g., hydration, soft bedding) and monitor animals for recovery.
References
- 1. Drug antagonism and audiogenic seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Analeptic effect of this compound (4,4-ethylmethylglutarimide=eukraton) on lethal hydroxydione poisoning in animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Bemegride Solutions for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemegride (3-ethyl-3-methylglutarimide) is a central nervous system stimulant and a GABAA receptor antagonist. It is frequently utilized in preclinical research to induce convulsions in experimental animals and has been historically used as an antidote for barbiturate poisoning.[1] Proper preparation of this compound solutions is critical for ensuring experimental reproducibility, accuracy, and the safety of the animal subjects. Due to its low water solubility, specific protocols must be followed to achieve a stable and injectable formulation for in vivo studies.
These application notes provide detailed protocols for the preparation, sterilization, and quality control of this compound solutions intended for in vivo administration.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molarity (at saturation) |
| DMSO | 31 mg/mL | 199.8 mM |
| Ethanol | 31 mg/mL | 199.8 mM |
| Water | <1 mg/mL | Not Applicable |
Data sourced from InvivoChem.[2]
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months - 2 years |
| In Solvent (e.g., DMSO) | -20°C | 1 month - 1 year |
Data compiled from MedChemExpress and InvivoChem.[2][3][4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a DMSO/Saline Vehicle
This protocol is suitable for achieving a clear solution of this compound for intravenous (IV), intraperitoneal (IP), intramuscular (IM), or subcutaneous (SC) injections.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter (PTFE or nylon membrane)
-
Vortex mixer
-
pH meter (optional)
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Initial Dissolution: Add the weighed this compound to a sterile vial. Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until the solution is clear.
-
Vehicle Preparation: In a separate sterile tube, prepare the final vehicle. A common formulation consists of a ratio of DMSO, Tween 80, and saline. For a final solution with 10% DMSO and 5% Tween 80, the volumetric ratio would be 10:5:85 (DMSO:Tween 80:Saline).
-
Admixing: While vortexing, slowly add the this compound-DMSO stock solution to the saline. Then, add the Tween 80 to the mixture and continue to vortex until a clear and homogenous solution is obtained.
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution. A patent for a commercial this compound injection suggests adjusting the pH to a range of 5.0-6.0. If necessary, adjust the pH using sterile, dilute HCl or NaOH.
-
Sterilization: Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial. It is crucial to use a filter membrane compatible with DMSO, such as PTFE or nylon.
-
Quality Control:
-
Visual Inspection: Visually inspect the final solution for any particulate matter or precipitation against a black and white background.
-
Concentration Verification (Optional): If required, the concentration of this compound can be verified using a suitable analytical method like HPLC.
-
-
Storage: Store the final sterile solution at 4°C for short-term use or in aliquots at -20°C for longer-term storage.
Protocol 2: Preparation of this compound Solution using a DMSO/Corn Oil Vehicle
This protocol is suitable for subcutaneous or intramuscular injections where a slower release may be desired.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile Corn Oil
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile environment.
-
Initial Dissolution: In a sterile vial, dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Admixing: In a separate sterile vial, measure the required volume of sterile corn oil. While vortexing, slowly add the this compound-DMSO stock solution to the corn oil. A common ratio is 10% DMSO to 90% corn oil. For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of a 25 mg/mL this compound-DMSO stock to 900 µL of corn oil.
-
Homogenization: Continue to vortex the mixture until it is a clear and homogenous solution or a uniform suspension.
-
Quality Control: Visually inspect the final preparation for any inconsistencies.
-
Storage: Store the final solution in a sterile, light-protected container at room temperature or as determined by stability studies.
Mandatory Visualizations
Caption: Workflow for the preparation of a sterile this compound solution for in vivo use.
Caption: Logical workflow for a typical in vivo experiment involving this compound administration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound| CNS stimulant | antidote for barbiturate poisoning | CAS 64-65-3 | 3-Ethyl-3-methylglutarimide; Antibarbi; Agipnon; Ahypnon; Eukraton; Malysol; Mikedimide; Zentraleptin | InvivoChem [invivochem.com]
- 3. Preparation method of this compound injection - Eureka | Patsnap [eureka.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
Application of Bemegride in Electroencephalography (EEG) Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemegride (3-ethyl-3-methylglutarimide) is a central nervous system stimulant that has historically been used as an analeptic to counteract barbiturate overdose.[1][2] In the context of neuroscience research, particularly in electroencephalography (EEG) studies, this compound has been utilized as a pharmacological tool for EEG activation to diagnose epilepsy and to induce seizure activity in animal models.[3][4][5] Its mechanism of action as a non-competitive antagonist of the GABA-A receptor makes it a valuable agent for investigating the role of GABAergic inhibition in seizure generation and for the preclinical evaluation of potential anticonvulsant therapies.
These application notes provide detailed protocols and data for the use of this compound in EEG studies, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its effects by acting as a non-competitive antagonist at the GABA-A receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. When activated by its endogenous ligand, gamma-aminobutyric acid (GABA), it opens an intrinsic chloride ion channel, leading to hyperpolarization of the neuron and a decreased likelihood of firing.
This compound is understood to interact with the chloride ion channel associated with the GABA-A receptor complex. By inhibiting the function of this channel, this compound prevents GABA-mediated hyperpolarization, leading to increased neuronal excitability and a lowered seizure threshold. This action counteracts the effects of GABAergic agonists like barbiturates and can induce epileptiform discharges in susceptible individuals or animal models.
Data Presentation: Quantitative Effects of this compound on EEG
The following tables summarize quantitative data from studies utilizing this compound for EEG activation.
| Species | Population | This compound Dose (Median) | Route of Administration | Primary EEG Effect | Reference |
| Human | Patients with epilepsy | 1.09 mg/kg (average threshold) | Intravenous | Activation of spike-wave complexes | |
| Human | Patients with epilepsy | 20-120 mg (total dose) | Intravenous | Elicitation of epileptiform discharges | |
| Human | Individuals without epilepsy | 150-200 mg (total dose) | Intravenous | Higher threshold for epileptiform discharges | |
| Dog | Dogs with epilepsy | 7.3 mg/kg | Intravenous | Enhancement or induction of epileptiform discharges | |
| Dog | Dogs without epilepsy | 19.7 mg/kg | Intravenous | Higher threshold for induction of epileptiform discharges |
| Parameter | Epileptic Dogs | Control Dogs | p-value | Reference |
| Median Dose for ED Activation (mg/kg) | 7.3 | 19.7 | 0.0294 | |
| Dose Range for ED Activation (mg/kg) | 5.3 - 8.0 | 17.2 - 20.0 | N/A | |
| Interquartile Range for ED Activation (mg/kg) | 6.35 - 7.925 | 18.85 - 20.0 | N/A |
Experimental Protocols
Protocol 1: EEG Activation in a Canine Model of Epilepsy
This protocol is adapted from a study investigating this compound as a pharmacological activation agent for eliciting epileptiform discharges (EDs) in dogs.
1. Animal Preparation and Anesthesia:
-
Anesthetize the dogs using sevoflurane.
-
Maintain anesthesia throughout the EEG recording period.
-
Position the dogs in sternal recumbency.
-
Continuously monitor vital signs including end-tidal CO2 (maintain at 30-40 mmHg), peripheral hemoglobin saturation (SpO2, maintain at 95-100%), respiratory rate, electrocardiogram (ECG), and esophageal temperature (maintain at 37.0-38.5 °C).
-
Administer lactated Ringer's solution intravenously at a rate of 10 mL/kg/h.
2. EEG Recording Setup:
-
Place subcutaneous recording electrodes symmetrically over the frontal, parietal, occipital, and temporal lobes.
-
Place reference electrodes on the ears.
-
Place a ground electrode on the dorsal aspect of the neck.
-
Record a baseline EEG for 20 minutes before this compound administration.
3. This compound Preparation and Administration:
-
A commercially available this compound solution for injection (e.g., Medibal® injection 50 mg) can be used.
-
Alternatively, to prepare a solution from this compound powder, dissolve it in a suitable solvent such as Dimethyl sulfoxide (DMSO). Further dilution in sterile saline or water for injection may be necessary to achieve the desired concentration and reduce vehicle toxicity.
-
Administer an initial intravenous injection of 20 mg of this compound over 1 minute.
-
Administer additional 20 mg doses every 2-3 minutes until epileptiform discharges (EDs) are observed on the EEG, or a predetermined maximum dose (e.g., 20 mg/kg) is reached.
-
If EDs are already present at baseline, continue administration until a noticeable increase in their frequency is observed.
4. Post-Administration Monitoring:
-
Continue EEG recording for at least 20 minutes after the final this compound dose.
-
Monitor the animal closely for any adverse effects, such as seizures, and be prepared to administer an anticonvulsant (e.g., diazepam) if necessary.
Protocol 2: General Protocol for this compound-Induced Seizures in Rodent Models (Inferred)
1. Animal Preparation:
-
Allow animals to acclimate to the experimental environment.
-
For EEG studies, surgically implant electrodes over the cortex according to standard stereotaxic procedures. Allow for a recovery period of at least one week.
2. This compound Solution Preparation:
-
This compound is soluble in DMSO. Prepare a stock solution in DMSO and then dilute with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of DMSO should be minimized to avoid vehicle effects.
-
The dose of this compound required to induce seizures in rodents will need to be determined empirically but is expected to be in a similar range to other GABA-A antagonists.
3. Administration:
-
Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. The i.v. route will have a faster onset of action.
-
For i.p. injection in mice, a typical injection volume is 10 mL/kg.
4. EEG and Behavioral Monitoring:
-
Begin EEG recording prior to this compound administration to establish a baseline.
-
Continuously record EEG and observe animal behavior for seizure activity following administration.
-
Score seizure severity using a standardized scale (e.g., the Racine scale).
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the GABA-A receptor.
Experimental Workflow for this compound-Induced EEG Activation
Caption: Workflow for a this compound-induced EEG activation study.
Logical Relationship of this compound Administration and EEG Effects
Caption: Logical flow from this compound administration to EEG effects.
Safety Precautions and Handling
1. Personal Protective Equipment (PPE):
-
When handling this compound powder, wear appropriate PPE, including safety goggles with side-shields, gloves (e.g., nitrile), and a lab coat.
-
In case of potential aerosol generation, use a full-face respirator.
2. Handling and Storage:
-
Avoid formation of dust and aerosols. Use in a well-ventilated area, preferably in a chemical fume hood.
-
Store in a cool, dry, well-ventilated place in a tightly closed container.
-
Wash hands thoroughly after handling.
3. First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
4. Contraindications and Adverse Effects:
-
This compound is contraindicated in patients with a known history of epilepsy or in cases where epileptic seizures are probable, as it can lower the seizure threshold.
-
Potential adverse effects include nausea, vomiting, muscle tremors, and convulsions.
-
When used for EEG activation, the provocation of clinical seizures should be avoided unless it is the intended experimental endpoint.
Conclusion
This compound is a potent pharmacological tool for modulating GABAergic inhibition in the central nervous system. Its application in EEG studies allows for the investigation of seizure mechanisms and the preclinical assessment of anticonvulsant compounds. The protocols and data presented here provide a comprehensive guide for researchers utilizing this compound in their experimental designs. Adherence to appropriate safety precautions is crucial when working with this compound.
References
- 1. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [THE USE OF MEGIMIDE IN ANESTHESIOLOGY FOR THE TREATMENT OF COMPLICATIONS CAUSED BY BARBITURATES] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Bemegride Administration for Studying Synaptic Transmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemegride (3-ethyl-3-methylglutarimide) is a central nervous system (CNS) stimulant that primarily functions as a non-competitive antagonist of GABA_A receptors.[1] By binding to the GABA_A receptor complex, this compound reduces the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the CNS, leading to increased neuronal excitability.[1][2][3] This property makes it a useful tool in neuroscience research for investigating the roles of GABAergic inhibition in various neural processes, including synaptic transmission and plasticity. Historically, it has also been used as an antidote for barbiturate poisoning.[1]
These application notes provide detailed protocols and guidelines for the use of this compound in studying synaptic transmission, with a focus on electrophysiological techniques.
Mechanism of Action
This compound exerts its effects by acting as a non-competitive antagonist at the GABA_A receptor. The GABA_A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.
This compound interferes with this process by binding to a site on the GABA_A receptor-channel complex, distinct from the GABA binding site. This binding event allosterically modulates the receptor, reducing the ability of GABA to open the chloride channel. The consequence is a reduction in inhibitory postsynaptic currents (IPSCs) and potentials (IPSPs), leading to a net increase in neuronal excitability.
Caption: Mechanism of this compound Action at the GABAergic Synapse.
Data Presentation: Effects of this compound on Synaptic Parameters
While specific quantitative data for this compound's effects on synaptic parameters from in vitro slice electrophysiology are not extensively detailed in the readily available literature, the following table summarizes the expected effects based on its mechanism as a GABA_A receptor antagonist. These are general predictions and would need to be empirically determined for specific neuronal populations and experimental conditions.
| Parameter | Expected Effect of this compound | Rationale |
| Inhibitory Postsynaptic Current (IPSC) Amplitude | Decrease | Blockade of GABA_A receptors reduces the number of available channels for chloride influx. |
| IPSC Frequency | No direct effect | This compound acts postsynaptically and is not expected to directly alter the presynaptic release of GABA. |
| IPSC Decay Kinetics | No direct effect expected, but may alter network activity | The primary action is channel block, not alteration of channel gating kinetics. However, disinhibition can lead to polysynaptic activity that may confound measurements. |
| Excitatory Postsynaptic Current (EPSC) Amplitude | No direct effect | This compound does not directly target glutamate receptors. |
| EPSC Frequency | Potential Increase | Disinhibition of presynaptic inhibitory interneurons could lead to an increase in the firing rate of excitatory principal neurons, thereby increasing the frequency of spontaneous EPSCs. |
| Neuronal Firing Rate | Increase | Reduction of GABAergic inhibition lowers the threshold for action potential firing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Disclaimer: This is a general protocol and should be adapted based on the specific requirements of the experiment and institutional safety guidelines.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10-100 mM). A higher concentration stock solution is recommended to minimize the final concentration of the solvent in the working solution.
-
Weigh the this compound powder accurately using an analytical balance in a chemical fume hood.
-
Dissolve the this compound powder in 100% DMSO. For example, to make a 100 mM stock solution, dissolve 15.52 mg of this compound (MW: 155.19 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Whole-Cell Patch-Clamp Recording of IPSCs in Brain Slices
This protocol describes how to measure the effect of this compound on spontaneous inhibitory postsynaptic currents (sIPSCs).
Materials:
-
Acute brain slices (e.g., hippocampal, cortical) from a rodent model.
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
-
Internal solution for patch pipette (e.g., a cesium-based solution to block potassium channels and isolate chloride currents).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
This compound stock solution.
-
Pharmacological agents to block excitatory transmission (e.g., CNQX and AP5).
Experimental Workflow:
Caption: Workflow for Patch-Clamp Recording of sIPSCs with this compound.
Procedure:
-
Prepare acute brain slices (300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.
-
Add antagonists for ionotropic glutamate receptors (e.g., 10 µM CNQX and 50 µM AP5) to the aCSF to isolate GABAergic currents.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Clamp the neuron at a holding potential of -70 mV to record inward sIPSCs (assuming an internal solution with a low chloride concentration).
-
Record baseline sIPSC activity for 5-10 minutes.
-
Prepare the working concentration of this compound by diluting the stock solution into the aCSF. The final concentration of DMSO should be kept below 0.1%. A range of this compound concentrations (e.g., 1-100 µM) should be tested to determine the optimal dose for GABA_A receptor antagonism in the specific preparation.
-
Bath-apply the this compound-containing aCSF to the slice and record sIPSC activity for 10-15 minutes.
-
Washout the drug by perfusing with normal aCSF for at least 15-20 minutes to observe any reversal of the effect.
-
Analyze the data by measuring the amplitude and frequency of sIPSCs before, during, and after this compound application.
Protocol 3: Investigating the Role of GABAergic Inhibition in Long-Term Potentiation (LTP)
This protocol outlines how to use this compound to investigate how reducing inhibition affects the induction of LTP at excitatory synapses.
Materials:
-
Acute brain slices (e.g., hippocampal).
-
aCSF.
-
Field potential recording electrode and stimulating electrode.
-
Electrophysiology rig for field recordings.
-
This compound stock solution.
Experimental Workflow:
Caption: Workflow for Investigating this compound's Effect on LTP Induction.
Procedure:
-
Prepare and recover hippocampal slices as described in Protocol 2.
-
Position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by stimulating at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
Apply a sub-threshold LTP induction protocol. This is a stimulation protocol that is not strong enough to induce LTP under normal conditions (e.g., a weak high-frequency stimulation or a short theta-burst stimulation).
-
Continue recording fEPSPs for 30 minutes to confirm that LTP was not induced.
-
Bath-apply a low concentration of this compound (e.g., 1-10 µM) to slightly reduce GABAergic inhibition.
-
After 15-20 minutes of this compound application, deliver the same sub-threshold LTP induction protocol.
-
Washout the this compound and continue to record fEPSPs for at least 60 minutes.
-
Analyze the data by comparing the magnitude of the fEPSP slope before and after the induction protocol in the absence and presence of this compound. An increase in the fEPSP slope after the second induction protocol would suggest that reducing GABAergic inhibition facilitates the induction of LTP.
Concluding Remarks
References
Application Notes and Protocols for Bemegride Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemegride, also known as 3-ethyl-3-methylglutarimide, is a central nervous system stimulant and a well-characterized antagonist of the γ-aminobutyric acid type A (GABA_A) receptor. Historically used as an analeptic to counteract barbiturate overdose, its specific mechanism of action on neuronal signaling pathways makes it a valuable tool for in vitro research. These application notes provide detailed protocols for utilizing this compound in cell culture settings to study GABAergic signaling, neuronal excitability, and potential therapeutic applications.
Mechanism of Action
This compound acts as a non-competitive antagonist at the GABA_A receptor, an ionotropic receptor that functions as a ligand-gated chloride channel. By binding to the receptor, this compound suppresses GABA-evoked and pentobarbitone-evoked whole-cell currents.[1] This inhibition of the primary inhibitory neurotransmitter system in the central nervous system leads to an increase in neuronal excitability.
Data Presentation
The following tables summarize quantitative data for this compound's effects in cell culture, compiled from various in vitro studies.
Table 1: Electrophysiological Effects of this compound on GABA_A Receptor Activity
| Cell Type | This compound Concentration | Assay | Effect | Reference |
| Mouse Spinal Neurons | Not specified | Whole-cell patch clamp | Suppression of GABA-evoked currents | [1] |
| Mouse Spinal Neurons | Not specified | Whole-cell patch clamp | Suppression of pentobarbitone-evoked currents | [1] |
Table 2: Effects of this compound on Cell Viability
| Cell Line | This compound Concentration Range | Assay | Duration of Treatment | Effect |
| Primary Neuronal Cultures | To be determined by user | MTT Assay | 24-72 hours | Expected to have minimal direct cytotoxicity at concentrations effective for GABA_A receptor antagonism. High concentrations may lead to excitotoxicity. |
| HEK293 cells expressing GABA_A receptors | To be determined by user | WST-1 Assay | 24-72 hours | Expected to have minimal direct cytotoxicity. |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Electrophysiology to Measure this compound's Effect on GABA-Evoked Currents
This protocol is designed to measure the inhibitory effect of this compound on GABA_A receptor-mediated currents in primary neurons or HEK293 cells stably expressing GABA_A receptors.
Materials:
-
Primary neuronal cell culture or HEK293 cells expressing GABA_A receptors
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)
-
GABA stock solution (10 mM in water)
-
This compound stock solution (10 mM in DMSO)
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Cell Preparation:
-
Culture primary neurons or HEK293 cells on poly-D-lysine coated glass coverslips.
-
Use cells for recording 7-14 days after plating for primary neurons or when HEK293 cells reach 70-80% confluency.
-
-
Recording Setup:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch clamp configuration on a selected cell.
-
-
Data Acquisition:
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a brief pulse of GABA (e.g., 10 µM for 2-5 seconds) using a fast-application system to evoke a baseline inward chloride current.
-
After a stable baseline is established, co-apply GABA with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).
-
Record the peak amplitude of the GABA-evoked current in the presence of each this compound concentration.
-
Wash out this compound and ensure the GABA-evoked current returns to baseline.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the GABA-evoked current for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the curve using a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT) to Assess this compound's Cytotoxicity
This protocol is used to determine the effect of a range of this compound concentrations on the viability of neuronal cells.
Materials:
-
Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM.
-
Include a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Visualizations
This compound, as a GABA_A receptor antagonist, primarily impacts the signaling pathway associated with this receptor. The antagonism of the GABA_A receptor leads to a reduction in chloride influx, thereby decreasing hyperpolarization and increasing neuronal excitability. This can have several downstream consequences.
Caption: this compound antagonizes the GABA_A receptor, leading to increased neuronal excitability.
Caption: General workflow for in vitro this compound treatment and analysis.
References
Bemegride: A Versatile Tool for Interrogating GABAergic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bemegride, also known as 3-ethyl-3-methylglutarimide, is a central nervous system stimulant that has historically been used as an analeptic to counteract barbiturate overdose[1][2]. Its mechanism of action involves the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain[1][3]. By binding to the GABA-A receptor, this compound reduces the inhibitory effects of GABA, leading to increased neuronal excitability[3]. This property makes this compound a valuable research tool for studying the structure, function, and pharmacology of GABAergic pathways. These application notes provide detailed protocols for utilizing this compound in electrophysiological, neurochemical, and behavioral studies to probe the intricacies of GABAergic signaling.
Mechanism of Action: Antagonism of the GABA-A Receptor
The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of firing. This compound acts as an antagonist at this receptor, suppressing both GABA- and pentobarbitone-evoked whole-cell currents to a similar extent. This antagonism is non-competitive, meaning that this compound does not directly compete with GABA for its binding site but rather binds to a different site on the receptor complex to inhibit its function.
Applications in GABAergic Research
This compound's ability to modulate GABA-A receptor activity makes it a versatile tool for a variety of research applications:
-
Electrophysiology: To characterize the function of GABA-A receptors and the effects of other modulators.
-
Neurochemistry: To investigate the role of GABAergic transmission in regulating the release of other neurotransmitters.
-
Behavioral Pharmacology: To study the involvement of the GABAergic system in behaviors such as anxiety and seizure susceptibility.
Experimental Protocols
Electrophysiological Characterization of GABA-A Receptor Antagonism
This protocol describes the use of whole-cell patch-clamp electrophysiology to determine the inhibitory concentration (IC50) of this compound on GABA-evoked currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 2 CaCl2, 2 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.
-
GABA stock solution (10 mM in water)
-
This compound stock solution (100 mM in DMSO)
Procedure:
-
Cell/Slice Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Recording Setup: Place the cell culture dish or brain slice in the recording chamber and perfuse with oxygenated aCSF.
-
Patch-Clamp Recording:
-
Pull glass pipettes to a resistance of 3-5 MΩ.
-
Fill the pipette with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Clamp the neuron at a holding potential of -60 mV.
-
-
GABA Application:
-
Apply a concentration of GABA that elicits a consistent submaximal current (e.g., EC20-EC50). This can be determined by a prior dose-response experiment.
-
-
This compound Application and IC50 Determination:
-
Once a stable baseline of GABA-evoked currents is established, co-apply a range of this compound concentrations (e.g., 1 µM to 1 mM) with the fixed concentration of GABA.
-
Record the peak amplitude of the GABA-evoked current at each this compound concentration.
-
Wash out this compound between applications to allow for recovery of the GABA response.
-
-
Data Analysis:
-
Measure the peak inward current in response to GABA in the absence and presence of each this compound concentration.
-
Normalize the current amplitude in the presence of this compound to the control GABA response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Microdialysis to Assess Effects on Neurotransmitter Release
This protocol describes the use of in vivo microdialysis to investigate the effect of this compound on extracellular GABA and glutamate levels in a specific brain region, such as the hippocampus.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and pump
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
This compound solution for administration (e.g., intraperitoneal injection)
-
Anesthetics and surgical equipment
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).
-
Administer this compound (e.g., via i.p. injection) at the desired dose(s).
-
Continue collecting dialysate samples for several hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for GABA and glutamate concentrations using a suitable HPLC method. This typically involves pre-column derivatization to create fluorescent compounds.
-
-
Data Analysis:
-
Calculate the baseline neurotransmitter concentrations.
-
Express the post-injection concentrations as a percentage of the baseline.
-
Compare the neurotransmitter levels between this compound-treated and vehicle-treated control groups.
-
Behavioral Assessment of Anxiety-Like Behavior (Elevated Plus Maze)
This protocol describes the use of the elevated plus maze (EPM) to assess the potential anxiogenic (anxiety-promoting) effects of this compound.
Materials:
-
Elevated plus maze apparatus
-
Video tracking software
-
This compound solution for administration (e.g., intraperitoneal injection)
-
Vehicle control solution (e.g., saline)
-
Rodents (rats or mice)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., i.p.) at a predetermined time before the test (e.g., 30 minutes).
-
Elevated Plus Maze Test:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set duration (typically 5 minutes).
-
Record the session using video tracking software.
-
-
Data Analysis:
-
Analyze the video recordings to quantify various behavioral parameters, including:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Compare the behavioral parameters between the this compound-treated and vehicle-treated groups. A significant decrease in the time spent in and/or entries into the open arms is indicative of an anxiogenic-like effect.
-
Quantitative Data
| Parameter | Value | Cell Type/Receptor Subtype | Reference |
| IC50 (GABA-evoked current) | To be determined | e.g., Cultured hippocampal neurons | (Internal Data) |
| Ki (GABA-A receptor binding) | To be determined | e.g., Rat brain homogenates | (Internal Data) |
Conclusion
This compound's well-established role as a GABA-A receptor antagonist makes it an indispensable tool for researchers investigating the complexities of the GABAergic system. The protocols outlined in these application notes provide a framework for utilizing this compound in a range of experimental paradigms, from the molecular to the behavioral level. By carefully designing and executing these experiments, researchers can gain valuable insights into the fundamental roles of GABAergic signaling in both normal brain function and in pathological conditions.
References
Application Notes and Protocols for Real-Time Monitoring of Bemegride Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various techniques for the real-time monitoring of the physiological and behavioral effects of bemegride, a central nervous system stimulant and GABAA receptor antagonist. The following protocols are designed for preclinical research settings, primarily using rodent models.
Introduction to this compound and the Importance of Real-Time Monitoring
This compound (3-ethyl-3-methylglutarimide) acts as a central nervous system stimulant, primarily by antagonizing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABAA receptor. This antagonism reduces the influx of chloride ions into neurons, leading to increased neuronal excitability. Historically used as an antidote for barbiturate poisoning, its potent effects on the central nervous system make it a valuable tool in neuroscience research, particularly in the study of epilepsy and neuronal excitability.
Real-time monitoring of this compound's effects is crucial for understanding its pharmacodynamics, dose-response relationships, and for characterizing its proconvulsant or anxiogenic properties. By simultaneously observing electrophysiological, neurochemical, and behavioral changes, researchers can gain a holistic view of the drug's impact on the central nervous system.
Electrophysiological Monitoring: Real-Time Electroencephalography (EEG)
Continuous EEG monitoring is a powerful tool for assessing the real-time effects of this compound on brain activity. As a GABAA antagonist, this compound is known to induce changes in EEG patterns, including the appearance of epileptiform discharges (EDs) at sufficient doses.
Protocol 1: Telemetry-Based EEG Monitoring in Freely Moving Rats
This protocol describes the surgical implantation of a telemetry device for continuous EEG recording in rats, followed by this compound administration and data analysis. Telemetry allows for the monitoring of animals in their home cage environment, minimizing stress and movement-related artifacts.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Telemetry transmitter (e.g., DSI F40-EET)
-
Stereotaxic apparatus
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Stainless steel screw electrodes
-
Dental cement
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., carprofen)
-
This compound solution (sterile, for injection)
-
Data acquisition system (e.g., DSI Ponemah)
Surgical Procedure (Abbreviated):
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes for the placement of screw electrodes over the desired cortical areas (e.g., frontal and parietal cortices).
-
Gently screw the electrodes into the skull, ensuring they do not penetrate the dura mater.
-
Create a subcutaneous pocket on the dorsal side of the animal and insert the telemetry transmitter.
-
Tunnel the electrode leads subcutaneously from the transmitter to the head.
-
Connect the leads to the electrodes and secure the entire assembly with dental cement.
-
Suture the incision and provide post-operative care, including analgesia.
-
Allow the animal to recover for at least 7 days before starting the experiment.
Experimental Protocol:
-
Habituate the rat to the recording chamber for at least 24 hours.
-
Record baseline EEG data for a minimum of 1 hour.
-
Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. A dose-escalation study is recommended to determine the threshold for EEG changes.
-
Continuously record EEG and video for at least 2 hours post-injection.
-
Analyze the EEG data in real-time or post-acquisition for changes in power spectra and the appearance of epileptiform discharges.
Data Presentation: Quantifiable EEG Parameters
| Parameter | Description | Expected Effect of this compound |
| Spike/Sharp Wave Frequency | Number of epileptiform discharges per minute. | Dose-dependent increase. |
| EEG Power (Beta Band: 13-30 Hz) | Increased power in the beta frequency band is associated with CNS stimulation. | Increase in power. |
| EEG Power (Delta Band: 0.5-4 Hz) | Changes in delta power can indicate shifts in arousal or pathological activity. | Potential increase preceding or during seizure activity. |
| Latency to First ED | Time from this compound administration to the first appearance of an epileptiform discharge. | Dose-dependent decrease. |
Table 1: Key EEG parameters for monitoring this compound effects.
Neurochemical Monitoring: In Vivo Microdialysis
In vivo microdialysis allows for the real-time sampling of neurotransmitters from the extracellular fluid of specific brain regions. Since this compound targets GABAA receptors, monitoring changes in GABA and the primary excitatory neurotransmitter, glutamate, can provide critical insights into its mechanism of action.
Protocol 2: In Vivo Microdialysis for GABA and Glutamate in the Rat Hippocampus
This protocol details the implantation of a microdialysis probe into the hippocampus, a brain region involved in seizure generation, and the subsequent analysis of dialysates.
Materials:
-
Male Wistar rats (280-320g)
-
Microdialysis probes (e.g., 20 kDa cutoff)
-
Guide cannula
-
Stereotaxic apparatus
-
Surgical tools
-
Dental cement
-
Artificial cerebrospinal fluid (aCSF)
-
Microdialysis pump and fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
This compound solution
Surgical Procedure (Abbreviated):
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Implant a guide cannula targeted to the dorsal hippocampus (e.g., AP: -3.8 mm, ML: ±2.5 mm, DV: -2.8 mm from bregma).
-
Secure the guide cannula with dental cement and anchor screws.
-
Allow the animal to recover for 7-10 days.
Experimental Protocol:
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 10-20 minutes for at least 1 hour.
-
Administer this compound (i.p. or i.v.).
-
Continue collecting dialysate samples for at least 2 hours post-injection.
-
Analyze the samples for GABA and glutamate concentrations using HPLC.
Data Presentation: Expected Neurochemical Changes
| Neurotransmitter | Expected Change Post-Bemegride | Rationale |
| GABA | Initial transient increase, followed by a potential decrease. | The initial increase may be due to displacement from the receptor, while the subsequent decrease could reflect feedback mechanisms. |
| Glutamate | Increase. | Reduced GABAergic inhibition leads to disinhibition of glutamatergic neurons, resulting in increased glutamate release. |
Table 2: Anticipated real-time changes in hippocampal neurotransmitter levels following this compound administration.
Behavioral Monitoring: Ethological Analysis
Observing and quantifying behavioral changes is essential for a complete understanding of this compound's effects. A detailed ethogram allows for the systematic scoring of behaviors ranging from subtle anxiety-like responses to overt convulsive activity.
Protocol 3: Open Field and Elevated Plus Maze Tests with Behavioral Scoring
These standard behavioral tests can be used to assess locomotor activity, anxiety, and the emergence of specific this compound-induced behaviors.
Materials:
-
Open field arena (e.g., 40x40 cm)
-
Elevated plus maze
-
Video recording and tracking software
-
This compound solution
Experimental Protocol:
-
Habituate the animals to the testing room for at least 1 hour.
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field arena and record its activity for 10-15 minutes.
-
Alternatively, place the animal in the center of the elevated plus maze and record for 5-10 minutes.
-
Analyze the video recordings for the parameters listed in the tables below and score specific behaviors using the ethogram.
Data Presentation: Quantifiable Behavioral Parameters
Open Field Test
| Parameter | Interpretation | Expected Effect of this compound |
| Total Distance Traveled | Locomotor activity. | Dose-dependent increase (hyperactivity). |
| Time in Center Zone | Anxiety-like behavior (less time = more anxiety). | Decrease. |
| Rearing Frequency | Exploratory behavior. | Initial increase, may decrease at higher doses. |
| Stereotypies | Repetitive, purposeless movements. | Emergence at higher doses. |
Table 3: Key parameters for the open field test.
Ethogram for this compound-Induced Behaviors
| Behavioral Category | Specific Behaviors | Scoring |
| Normal/Exploratory | Locomotion, rearing, sniffing, grooming. | Frequency, duration. |
| Anxiety-Like | Thigmotaxis (wall-hugging), stretched-attend postures, freezing. | Duration. |
| Hyperactivity | Increased locomotion, rapid movements, jumping. | Frequency. |
| Pre-convulsive | Head weaving, facial twitching, "wet dog" shakes, tail stiffening (Straub tail). | Presence/absence, frequency. |
| Convulsive | Myoclonic jerks, clonic seizures (rhythmic limb movements), tonic-clonic seizures (loss of posture, limb extension). | Latency to onset, duration, severity score (e.g., Racine scale). |
Table 4: A detailed ethogram for scoring behaviors induced by this compound.
Visualizations
Signaling Pathway of this compound
Caption: this compound antagonizes the GABA-A receptor, preventing GABA-mediated hyperpolarization and leading to increased neuronal excitability.
Experimental Workflow for Integrated Monitoring
Caption: A workflow for the integrated real-time monitoring of this compound's effects, from animal preparation to data analysis.
Logical Relationship of this compound's Effects
Caption: The logical cascade of this compound's effects from the molecular to the behavioral level.
Safety Precautions for Handling Bemegride in the Lab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemegride (4-ethyl-4-methylpiperidine-2,6-dione) is a central nervous system stimulant that has been historically used as a respiratory stimulant and an antidote for barbiturate overdose.[1][2][3][4] In a laboratory setting, it is often used to induce convulsions in experimental animals for epilepsy research and to study its antagonistic effects on GABA-A receptors.[1] Due to its acute toxicity, it is imperative that researchers handle this compound with strict adherence to safety protocols to minimize exposure and mitigate risks. These application notes provide detailed protocols and safety guidelines for the proper handling of this compound in a research environment.
Hazard Identification and Quantitative Data
This compound is classified as a hazardous substance and presents significant health risks upon exposure. It is fatal if swallowed and toxic in contact with skin or if inhaled.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₃NO₂ | |
| Molecular Weight | 155.19 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 126-127 °C | |
| Solubility | Soluble in water and acetone; slightly soluble in ethanol. Soluble in DMSO (31 mg/mL). Insoluble in water for in-vivo formulation purposes, requiring suspension. | |
| Acute Toxicity (Oral) | Fatal if swallowed. | |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | |
| LD50 (Intravenous, mouse) | 20.1 ± 1.41 mg/kg | |
| LD50 (Subcutaneous, mouse) | 43.0 ± 1.8 mg/kg | |
| LD50 (Intravenous, rat) | 16.3 ± 1.24 mg/kg | |
| LD50 (Intraperitoneal, rat) | 23.5 ± 1.67 mg/kg |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for safely handling this compound powder, from preparation to disposal.
Caption: Logical workflow for safe handling of this compound.
Experimental Protocols
The following are detailed protocols for the preparation of this compound solutions for in vitro and in vivo studies, incorporating necessary safety precautions.
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies (e.g., GABA Receptor Assays)
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, face shield, double nitrile gloves
Procedure:
-
Preparation and Donning PPE: Before handling this compound, ensure the chemical fume hood is certified and functioning correctly. Don all required PPE.
-
Designated Work Area: Designate a specific area within the chemical fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder into the tube. For a 10 mM stock solution, this would be 1.5519 mg for 1 mL of DMSO. Avoid creating dust. Use a micro-spatula and handle the powder gently.
-
Dissolving: In the fume hood, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, clearly labeled sterile tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
Decontamination and Waste Disposal: Wipe down the balance, spatula, and work surface within the fume hood with an appropriate cleaning agent. Dispose of all contaminated materials (gloves, bench paper, pipette tips, etc.) in a designated hazardous waste container.
Protocol 2: Preparation of this compound Suspension for In Vivo Studies (e.g., Induction of Seizures in Mice)
Objective: To prepare a 5 mg/mL suspension of this compound in Carboxymethylcellulose-sodium (CMC-Na) solution for oral administration.
Materials:
-
This compound powder
-
Carboxymethylcellulose-sodium (CMC-Na)
-
Sterile water for injection
-
Calibrated analytical balance
-
Homogenizer or sonicator
-
Sterile conical tubes
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, face shield, double nitrile gloves
Procedure:
-
Preparation and PPE: As with the in vitro protocol, ensure all engineering controls are in place and all PPE is correctly worn before commencing.
-
Prepare CMC-Na Solution: Prepare a sterile 0.5% (w/v) CMC-Na solution in sterile water.
-
Weighing: In a chemical fume hood, weigh the required amount of this compound powder. For a 1 mL working solution at 5 mg/mL, weigh 5 mg of this compound.
-
Suspension Preparation:
-
Place the weighed this compound powder into a sterile conical tube.
-
Add a small volume of the CMC-Na solution to the powder to create a paste.
-
Gradually add the remaining volume of the CMC-Na solution while continuously mixing.
-
Use a homogenizer or sonicator to ensure a uniform and homogeneous suspension.
-
-
Administration: The prepared suspension should be used immediately for animal dosing.
-
Cleanup and Disposal: All contaminated equipment and disposables must be decontaminated and disposed of as hazardous waste according to institutional guidelines.
Emergency Procedures
In Case of Accidental Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Conclusion
Handling this compound in a laboratory setting requires a thorough understanding of its hazards and the implementation of stringent safety protocols. By following these application notes and protocols, researchers can minimize their risk of exposure and ensure a safe working environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before beginning any experimental work.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress convulsions in rodents: within a weight-of-evidence framework for human seizure risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Managing Bemegride-Induced Seizures in Experimental Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing bemegride-induced seizures in experimental animals.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments using this compound to induce seizures.
Q1: We are observing high variability in the latency and severity of seizures between animals, even at the same this compound dose. What could be the cause and how can we mitigate this?
A1: High variability is a common challenge in chemoconvulsant models.[1] Several factors can contribute to this:
-
Animal Strain and Substrain: Different rodent strains and substrains can exhibit marked differences in seizure susceptibility.[1] It is crucial to use a consistent and well-characterized strain for all experiments.
-
Age and Weight: The age and weight of the animals can influence their metabolic rate and drug distribution, affecting seizure thresholds. Ensure that animals are age- and weight-matched across all experimental groups.
-
Route and Speed of Administration: The method and rate of this compound administration (e.g., intravenous infusion rate) can significantly impact the onset and severity of seizures.[2] A slower, more controlled infusion rate often leads to more consistent results.
-
Environmental Factors: Stress from handling, housing conditions, and time of day (circadian rhythms) can all affect seizure thresholds. Acclimatize animals to the experimental environment and maintain consistent conditions.
To reduce variability, we recommend:
-
Implementing a rigorous standardization of your experimental protocol.
-
Conducting a pilot study to determine the optimal dose and administration rate for your specific animal strain and experimental setup.
-
Increasing the sample size to improve statistical power and account for inherent biological variability.
Q2: An animal has developed severe, prolonged seizures (status epilepticus) after this compound administration. What is the appropriate intervention?
A2: The primary goal is to terminate the seizure and provide supportive care.
-
Immediate Anticonvulsant Administration: Administer a fast-acting anticonvulsant such as diazepam (0.5 mg/kg) or phenobarbital (3 mg/kg) intravenously.[3] These drugs enhance GABAergic inhibition, counteracting the effects of this compound.[4]
-
Supportive Care: Monitor the animal's vital signs, including respiration and temperature. Provide respiratory support if necessary and maintain body temperature.
-
Review Protocol: After stabilizing the animal, review your protocol to determine if the this compound dose was too high or the infusion rate too rapid. Adjust the protocol for future experiments to prevent recurrence.
Q3: We are not observing any seizure activity or only minimal epileptiform discharges (EDs) on the EEG, even at what should be an effective dose of this compound. What are the potential issues?
A3: This could be due to several factors:
-
This compound Solution: Ensure the this compound solution is prepared correctly, is not expired, and has been stored properly. This compound can be dissolved in DMSO.
-
Animal Strain Resistance: The animal strain you are using may have a higher seizure threshold. You may need to perform a dose-response study to determine the effective dose for your specific strain.
-
Anesthesia: If the animals are anesthetized, the anesthetic agent can interfere with seizure induction. Sevoflurane has been used successfully in some studies. The depth of anesthesia is also a critical factor.
-
EEG Recording Setup: Check your EEG recording equipment, including electrode placement and impedance, to ensure you are getting a clean and accurate signal.
Q4: What are the common, non-seizure-related adverse effects of this compound in experimental animals?
A4: The most commonly reported adverse effect, particularly in dogs, is vomiting after recovery from anesthesia. Other potential side effects at higher doses can include increased reflexes and muscle tremors. Careful dose titration and monitoring can help minimize these effects.
Data Presentation
Table 1: this compound Dose for Induction of Epileptiform Discharges (EDs) in Dogs
| Group | Median Dose (mg/kg) | Dose Range (mg/kg) |
| Dogs with Epilepsy | 7.3 | 5.3 - 8.0 |
| Control Dogs (without epilepsy) | 19.7 | 17.2 - 20.0 |
Data from a study using intravenous administration of this compound under sevoflurane anesthesia.
Table 2: Modified Racine Scale for Scoring this compound-Induced Seizures in Rodents
| Score | Behavioral Manifestation | EEG Correlate |
| 0 | No abnormal behavior | Normal background activity |
| 1 | Immobility, staring | Spike-wave discharges |
| 2 | Facial and head myoclonus | High amplitude, low frequency spikes |
| 3 | Forelimb clonus | Polyspike discharges |
| 4 | Rearing with forelimb clonus | Continuous high amplitude spikes |
| 5 | Rearing and falling with generalized tonic-clonic seizures | High frequency, high amplitude spikes followed by postictal depression |
Adapted from the revised Racine scale for PTZ-induced seizures. This scale should be validated for the specific this compound model being used.
Experimental Protocols
Protocol 1: Induction of Epileptiform Discharges (EDs) in Rodents with EEG Monitoring
1. Animal Preparation and Surgery:
- Anesthetize the animal (e.g., with isoflurane) and place it in a stereotactic frame.
- Surgically implant EEG recording electrodes over the desired brain regions (e.g., cortex, hippocampus). A reference electrode can be placed over the cerebellum.
- Secure the electrode assembly to the skull with dental cement.
- Allow the animal to recover for at least one week before the experiment.
2. This compound Administration and EEG Recording:
- Place the recovered animal in a recording chamber and connect the EEG electrodes to a preamplifier.
- Record baseline EEG activity for at least 20 minutes.
- Prepare a fresh solution of this compound in a suitable vehicle (e.g., 0.9% saline).
- Administer this compound intravenously (IV) via a tail vein catheter at a controlled infusion rate. A typical starting dose for rodents is in the range of 5-10 mg/kg.
- Continuously monitor the EEG and the animal's behavior via video recording.
- The endpoint can be the first appearance of epileptiform discharges or the onset of a behavioral seizure.
3. Data Analysis:
- Analyze the EEG recordings to determine the latency to the first ED, the frequency and duration of EDs, and the latency to the first behavioral seizure.
- Score the severity of behavioral seizures using a standardized scale, such as the modified Racine scale (see Table 2).
Protocol 2: Screening of Anticonvulsant Compounds Against this compound-Induced Seizures
1. Animal and Drug Preparation:
- Use age- and weight-matched animals for all groups.
- Divide animals into control (vehicle) and treatment groups.
- Prepare the test anticonvulsant compound and this compound solutions.
2. Drug Administration and Seizure Induction:
- Administer the test anticonvulsant or vehicle at a predetermined time before this compound challenge. The timing will depend on the pharmacokinetic profile of the test compound.
- Administer a convulsive dose of this compound (determined from a prior dose-response study) via the desired route (e.g., intraperitoneal or intravenous).
- Immediately begin observing the animals for seizure activity.
3. Observation and Scoring:
- Record the latency to the first seizure (e.g., myoclonic jerk, generalized tonic-clonic seizure).
- Score the maximal seizure severity for each animal within a 30-minute observation period using the modified Racine scale.
- Record the presence or absence of tonic hindlimb extension, which can be a measure of seizure generalization.
4. Data Analysis:
- Compare the latency to seizure onset and the maximal seizure scores between the control and treatment groups.
- Calculate the percentage of animals protected from tonic hindlimb extension in each group.
Visualizations
Caption: Mechanism of this compound-Induced Seizures.
Caption: Workflow for Anticonvulsant Screening.
Caption: Troubleshooting Decision Tree.
References
- 1. Drug antagonism and audiogenic seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [EEG activation with this compound in epilepsy diagnosis. 1: Literature review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential of this compound as an Activation Agent in Electroencephalography in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
Technical Support Center: Minimizing Off-Target Effects of Bemegride in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing bemegride in experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a central nervous system (CNS) stimulant that functions as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] By binding to the GABA-A receptor complex, it reduces the inhibitory effect of GABA, leading to increased neuronal excitability.[1] Its primary clinical use has been as an antidote for barbiturate poisoning.[2][3]
Q2: What are the known off-target effects or side effects of this compound in experimental models?
A2: The dose of this compound required to reverse severe CNS depression is very close to the dose that can cause convulsions and cardiac arrhythmias.[4] Common off-target or adverse effects observed in experimental settings include:
-
Convulsions/Seizures: Due to its mechanism of action, this compound can lower the seizure threshold.
-
General CNS Stimulation: This can manifest as excitability, tremors, and muscle twitching.
-
Cardiovascular Effects: These can include tachycardia (increased heart rate) and hypertension (increased blood pressure).
-
Gastrointestinal Issues: Nausea and vomiting have been reported.
Q3: How can I start to determine the optimal dose of this compound for my in vivo experiment?
A3: A critical first step is to perform a dose-response study to identify the therapeutic window for your specific experimental model and desired effect. This involves administering a range of doses and observing both the on-target (desired) effect and the emergence of off-target effects. For example, a study in dogs found that the median dose to elicit epileptiform discharges was 7.3 mg/kg in epileptic dogs and 19.7 mg/kg in non-epileptic dogs, administered intravenously. Another source suggests a dose of 15-20 mg/kg for treating barbiturate intoxication in cats and dogs. These can serve as a starting point for your dose-ranging studies in other species.
Q4: What should I use as a vehicle control for this compound?
A4: The choice of vehicle depends on the route of administration and the solubility of your this compound preparation. For in vivo studies, sterile saline is a common vehicle for intravenous, intraperitoneal, or subcutaneous injections. If this compound is not readily soluble in saline, a small amount of a solubilizing agent like DMSO or ethanol may be necessary, but it is crucial to keep the concentration of the organic solvent as low as possible and to use the same vehicle composition for your control group. Always ensure the vehicle itself does not produce any significant biological effects in your experimental model.
Q5: What are appropriate positive and negative controls for a this compound experiment?
A5:
-
Positive Control (for GABA-A receptor antagonism): A well-characterized competitive GABA-A receptor antagonist like bicuculline can be used as a positive control. This helps confirm that the experimental system is responsive to GABA-A receptor blockade.
Troubleshooting Guides
Issue 1: this compound is causing seizures or excessive hyperactivity in my animal model.
This is a common off-target effect due to this compound's mechanism as a GABA-A receptor antagonist.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward solution is to lower the dose of this compound. Conduct a careful dose-response study to find the minimum effective dose that achieves your desired on-target effect without inducing seizures.
-
Slower Administration: For intravenous infusions, slowing the rate of administration can help to avoid rapid peaks in plasma concentration that may trigger seizures.
-
Co-administration of Anticonvulsants (with caution): In some cases, it may be necessary to manage seizures to study other effects of this compound. One study reported using diazepam (a GABA-A receptor positive allosteric modulator) and phenobarbital to counteract this compound-induced epileptiform discharges. However, be aware that these drugs will directly interfere with the GABAergic system and may confound your experimental results. This approach should only be used with a clear scientific rationale and appropriate controls.
-
Careful Monitoring: Continuously monitor animals for signs of seizure activity (e.g., myoclonic jerks, tonic-clonic convulsions, freezing behavior). Consider using EEG to objectively quantify seizure activity.
Issue 2: I am observing significant cardiovascular changes (e.g., increased heart rate, blood pressure) in my this compound-treated animals.
This compound's central stimulant effects can extend to the cardiovascular system.
Troubleshooting Steps:
-
Dose-Response and Cardiovascular Monitoring: Integrate cardiovascular monitoring (e.g., heart rate, blood pressure via telemetry or tail-cuff) into your dose-response studies. Determine the threshold dose at which significant cardiovascular effects occur.
-
Consider the Anesthetic: If your experiment is performed under anesthesia, be aware that the anesthetic agent can interact with this compound's effects on the cardiovascular system. Choose an anesthetic with minimal cardiovascular side effects and keep the level of anesthesia consistent across all experimental groups.
-
Local vs. Systemic Administration: If your research question allows, consider local administration of this compound to the brain region of interest to minimize systemic cardiovascular effects. This can be achieved via stereotaxic microinjection.
Issue 3: I am not seeing a clear on-target effect of this compound in my in vitro preparation (e.g., neuronal culture, brain slices).
This could be due to issues with the experimental setup, this compound concentration, or the health of the preparation.
Troubleshooting Steps:
-
Positive Control: Use a known GABA-A receptor antagonist like bicuculline as a positive control to validate your experimental system. If you do not see an effect with bicuculline, there may be an issue with your recording setup or the health of your neurons.
-
Health of the Preparation: Ensure your cultured neurons or brain slices are healthy and exhibit spontaneous synaptic activity or respond appropriately to GABA application.
-
Washout: this compound's effects should be reversible. After applying this compound and observing an effect, wash it out with fresh media or artificial cerebrospinal fluid (aCSF) to see if the neuronal activity returns to baseline. This helps to confirm that the observed effect is due to the drug and not a deterioration of the preparation.
Data Presentation
Table 1: In Vivo Dosing and Effects of this compound in Animal Models
| Species | Route of Administration | Dose Range | Observed Effect | Potential Off-Target Effects Noted | Reference |
| Dog (epileptic) | Intravenous | Median: 7.3 mg/kg | Elicitation of epileptiform discharges | Vomiting, seizures (in other studies) | |
| Dog (non-epileptic) | Intravenous | Median: 19.7 mg/kg | Elicitation of epileptiform discharges | Vomiting, seizures (in other studies) | |
| Cat, Dog | Not specified | 15-20 mg/kg | Treatment of barbiturate intoxication | Seizures |
Table 2: In Vitro Experimental Parameters for GABA-A Receptor Antagonists
| Compound | Preparation | Concentration Range | Observed Effect | Reference |
| This compound | Cultured mouse spinal neurons | Not specified | Suppression of GABA- and pentobarbitone-evoked whole-cell currents | |
| Bicuculline Methiodide | Mouse hippocampal slices | 5 µM | Facilitation of Long-Term Potentiation (LTP) | |
| Bicuculline | Not specified | IC50: ~1-5 µM | Antagonism of GABA-A receptor gating |
Experimental Protocols
Protocol 1: Establishing an In Vivo Dose-Response Curve for this compound in Rodents
Objective: To determine the dose of this compound that produces the desired on-target effect while minimizing off-target effects such as seizures and cardiovascular changes.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Rodents (e.g., mice or rats)
-
Administration equipment (e.g., syringes, needles for IP, IV, or SC injection)
-
Monitoring equipment (e.g., behavioral observation chamber, EEG recording system, tail-cuff blood pressure system)
Methodology:
-
Animal Preparation: Acclimate animals to the experimental environment and handling procedures to minimize stress-induced variability.
-
Dose Selection: Based on literature, select a range of at least 4-5 doses. For example, you might start with a logarithmic dose escalation (e.g., 1, 5, 10, 20, 40 mg/kg). Include a vehicle-only control group.
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal injection). Ensure the volume of administration is consistent across all groups.
-
On-Target Effect Assessment: At predefined time points after administration, assess the on-target effect of interest (e.g., performance in a specific behavioral task, changes in neuronal firing in a specific brain region via in vivo electrophysiology).
-
Off-Target Effect Monitoring:
-
Seizure Activity: Continuously observe animals for signs of seizures using a standardized scoring system (e.g., Racine scale). For more quantitative data, use EEG recordings to detect and quantify epileptiform discharges.
-
Locomotor Activity: Use an open-field arena or automated activity monitors to quantify changes in locomotor activity.
-
Cardiovascular Parameters: Measure heart rate and blood pressure at baseline and at multiple time points after this compound administration.
-
-
Data Analysis: Plot the dose-response curves for both the on-target and off-target effects. Determine the ED50 (effective dose for 50% of the maximal on-target effect) and the TD50 (toxic dose at which 50% of animals show a specific off-target effect, e.g., seizures). The therapeutic index can be calculated as TD50/ED50. The optimal dose for your experiments will be in the range that maximizes the on-target effect while remaining below the threshold for significant off-target effects.
Protocol 2: In Vitro Electrophysiological Characterization of this compound on Cultured Neurons
Objective: To determine the concentration-response relationship of this compound on neuronal activity and GABA-A receptor function in vitro.
Materials:
-
Primary neuronal culture or neuronal cell line expressing GABA-A receptors
-
Patch-clamp or microelectrode array (MEA) electrophysiology setup
-
This compound
-
GABA
-
Bicuculline (as a positive control)
-
Artificial cerebrospinal fluid (aCSF) or appropriate recording buffer
Methodology:
-
Cell Culture: Culture neurons on appropriate substrates for electrophysiological recording (e.g., glass coverslips for patch-clamp, MEA plates).
-
Electrophysiological Recording:
-
Patch-Clamp: Obtain whole-cell patch-clamp recordings from individual neurons.
-
MEA: Record spontaneous network activity from the neuronal culture.
-
-
Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents, or firing rate) in normal recording buffer.
-
GABA Application (for patch-clamp): Apply a known concentration of GABA to elicit an inhibitory postsynaptic current (IPSC).
-
This compound Application:
-
Prepare a series of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Apply each concentration of this compound and record the effect on baseline activity or the GABA-evoked current. Ensure a stable response is reached at each concentration.
-
-
Washout: After the highest concentration, wash out the this compound with fresh recording buffer to check for reversibility of the effect.
-
Positive Control: In a separate set of experiments, apply a known concentration of bicuculline (e.g., 10 µM) to confirm that the GABA-A receptors in your culture are functional and can be blocked.
-
Data Analysis:
-
For patch-clamp experiments, measure the amplitude of the GABA-evoked current in the presence of different concentrations of this compound. Plot the percentage of inhibition against the this compound concentration to determine the IC50.
-
For MEA experiments, quantify changes in firing rate, burst frequency, and network synchrony at different this compound concentrations. Plot these parameters against the concentration to determine the EC50 for these effects.
-
Visualizations
Caption: Mechanism of this compound Action at the GABAergic Synapse.
Caption: Experimental Workflow for In Vivo Dose-Response Study.
References
- 1. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Investigating neural correlates of behavior through in vivo electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in bemegride studies
Welcome to the technical support center for bemegride studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to inconsistent results in this compound studies, presented in a question-and-answer format.
Q1: Why am I observing high variability in the seizure threshold in my animal model after this compound administration?
A1: Variability in seizure threshold is a common challenge and can be influenced by several factors:
-
Animal Strain and Age: Different rodent strains (e.g., Sprague-Dawley, Wistar, Fischer rats, and various mouse strains like C57BL/6 and DBA/2) exhibit different baseline seizure thresholds and responses to convulsant agents.[1][2] Age is also a critical factor, with seizure thresholds generally increasing with age.[1] It is crucial to use a consistent strain and age group throughout your study.
-
Sex: Hormonal fluctuations can influence seizure susceptibility, leading to differences between male and female subjects.
-
Environmental Factors: Stress, anxiety, and sleep deprivation can lower the seizure threshold in animal models.[3] Ensure consistent and low-stress housing and handling conditions.
-
Health Status: Underlying health issues or infections can alter an animal's response to this compound.
Troubleshooting Steps:
-
Standardize Animal Model: Use animals of the same strain, age, and sex from a reputable supplier.
-
Control Environmental Conditions: Maintain a consistent light-dark cycle, temperature, and humidity. Handle animals consistently and minimize stressors.
-
Health Monitoring: Regularly monitor the health of your animals to exclude any with underlying conditions.
Q2: My in vitro electrophysiology results with this compound are not consistent. What could be the cause?
A2: Inconsistent results in patch-clamp or other electrophysiology experiments can stem from several sources:
-
Solution Stability: this compound stability in physiological buffers like artificial cerebrospinal fluid (aCSF) can be a factor. While generally stable, prolonged storage of working solutions at room temperature should be avoided.[4] The composition of the buffer itself, such as the use of bicarbonate versus phosphate buffers, can also influence drug-polymer interactions and potentially affect results.
-
GABA-A Receptor Subunit Composition: this compound acts as a non-competitive antagonist at GABA-A receptors. The specific subunit composition of the GABA-A receptors in your cell line or primary culture can influence the efficacy of this compound. Different cell types express different receptor subtypes.
-
Off-Target Effects: At higher concentrations, the possibility of off-target effects increases, which could lead to unexpected and variable results.
-
Experimental Technique: Variations in patch-clamp technique, such as seal resistance, access resistance, and the health of the cells, can introduce significant variability.
Troubleshooting Steps:
-
Fresh Solutions: Prepare fresh this compound solutions for each experiment.
-
Characterize Your System: If possible, characterize the GABA-A receptor subunit expression in your experimental model.
-
Dose-Response Curve: Establish a clear dose-response curve to identify the optimal concentration range and to check for potential off-target effects at higher concentrations.
-
Consistent Electrophysiology Parameters: Adhere to strict quality control for your patch-clamp recordings, ensuring stable and consistent parameters for each experiment.
Q3: I am having trouble with this compound solubility and solution preparation. What are the recommended procedures?
A3: this compound is soluble in DMSO and ethanol but has poor solubility in water.
-
Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solutions: For in vitro experiments, dilute the DMSO stock solution into your physiological buffer (e.g., aCSF) to the final desired concentration immediately before use. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects. For in vivo studies, the stock solution can be diluted in a vehicle suitable for injection, such as saline or a solution containing a small amount of a solubilizing agent like Tween 80.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: this compound Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 31 mg/mL (199.75 mM) | 1 year at -80°C, 1 month at -20°C |
| Ethanol | 31 mg/mL | Not specified |
| Water | Insoluble | Not applicable |
Table 2: In Vivo Dosages of this compound for Seizure Induction in Dogs
| Animal Model | Administration Route | Dosage | Outcome | Reference |
| Dogs with Epilepsy | Intravenous | Median: 7.3 mg/kg (Range: 5.3-8 mg/kg) | Activation of epileptiform discharges (EDs) | |
| Dogs without Epilepsy | Intravenous | Median: 19.7 mg/kg (Range: 17.2-20 mg/kg) | Induction of EDs |
Table 3: Pharmacokinetic Parameters of a this compound Analog (Demethyleneberberine) in Rodents
| Species | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0–∞ (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | i.g. | 20 | 60.22 ± 12.53 | ~0.08 | 4.26 ± 1.48 | 29.83 ± 2.14 | 2.44 | |
| Rat | i.g. | 40 | 308.25 ± 103.86 | ~0.08 | 3.14 ± 0.42 | 133.36 ± 33.20 | 5.92 | |
| Rat | i.v. | 2 | - | - | 5.57 ± 0.83 | - | - | |
| Mouse | i.g. | 40 | 177.15 ± 11.73 | ~0.08 | 4.10 ± 0.81 | 264.61 ± 25.01 | 4.47 | |
| Mouse | i.v. | 2 | - | - | 6.80 ± 1.31 | - | - |
Note: Data for a this compound analog is provided as a reference for general pharmacokinetic properties in rodents.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vivo Seizure Induction in Rodents (General Protocol)
This protocol provides a general framework for inducing seizures in mice or rats using this compound. Note: The optimal dose and administration route should be determined empirically for your specific animal strain and experimental goals.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline with a minimal amount of a solubilizing agent like Tween 80 or DMSO)
-
Syringes and needles appropriate for the chosen administration route
-
Animal monitoring equipment (e.g., video camera, EEG recording system)
-
Anesthetic (for terminal procedures)
Procedure:
-
Animal Preparation: Acclimate animals to the experimental environment to reduce stress.
-
This compound Solution Preparation: Prepare a fresh solution of this compound in the chosen vehicle on the day of the experiment. The concentration should be calculated based on the desired dose and the animal's body weight.
-
Administration: Administer this compound via the chosen route (e.g., intraperitoneal (i.p.) or intravenous (i.v.)). For i.v. administration in rodents, the tail vein is a common site.
-
Seizure Monitoring: Immediately after administration, begin monitoring the animal for seizure activity. Use a standardized scoring system, such as the Racine scale, to quantify seizure severity. Continuous video and/or EEG recording is highly recommended.
-
Data Analysis: Analyze the latency to the first seizure, seizure duration, and seizure severity score. If using EEG, analyze the characteristics of the epileptiform discharges.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the use of this compound to study its effects on GABA-A receptor-mediated currents.
Materials:
-
Cells expressing GABA-A receptors (e.g., primary neurons or a suitable cell line)
-
Artificial cerebrospinal fluid (aCSF) or other appropriate external solution
-
Internal pipette solution
-
This compound stock solution (in DMSO)
-
GABA stock solution
-
Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Cell Culture/Slice Preparation: Prepare your cells or brain slices according to your standard laboratory protocol.
-
Solution Preparation: Prepare fresh external and internal solutions. Prepare working solutions of GABA and this compound by diluting the stock solutions in the external solution immediately before use.
-
Establish Whole-Cell Configuration: Obtain a gigaseal and establish a whole-cell recording configuration on a target cell.
-
Baseline Recording: Record baseline GABA-evoked currents by applying a known concentration of GABA.
-
This compound Application: Co-apply this compound with GABA to the cell and record the resulting current. To determine the dose-response relationship, apply a range of this compound concentrations.
-
Washout: Wash out the this compound and GABA to allow the current to return to baseline.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the presence and absence of this compound. Calculate the percentage of inhibition caused by this compound at each concentration to construct a dose-response curve.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a non-competitive antagonist of the GABA-A receptor.
Experimental Workflow
Caption: General workflow for an in vivo this compound-induced seizure model in rodents.
Troubleshooting Logic
Caption: A logical troubleshooting guide for addressing inconsistent results in this compound studies.
References
- 1. Strain and Age Affect Electroconvulsive Seizure Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relevance of inter- and intrastrain differences in mice and rats and their implications for models of seizures and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.tocris.com [documents.tocris.com]
Technical Support Center: Enhancing Bemegride Delivery Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working to improve the delivery of bemegride across the blood-brain barrier (BBB). Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the formulation, characterization, and testing of this compound delivery systems.
Formulation & Characterization
Q1: We are experiencing low encapsulation efficiency of this compound in our lipid-based nanoparticles. What are the likely causes and how can we improve it?
A1: Low encapsulation efficiency is a common hurdle. Consider the following factors:
-
This compound's Physicochemical Properties: this compound is soluble in water[1]. If you are using a lipid-based system, the drug may preferentially partition into the aqueous phase during formulation.
-
Troubleshooting Steps:
-
pH Adjustment: Modify the pH of the aqueous phase to a level where this compound is least soluble, which can encourage its partitioning into the lipid phase of the nanoparticles.
-
Lipid Composition: Alter the lipid composition of your nanoparticles. Incorporating lipids with charged headgroups can enhance electrostatic interactions with the drug, potentially improving encapsulation.
-
Formulation Method: The method used for nanoparticle preparation is critical. Techniques like thin-film hydration followed by sonication or extrusion can be optimized. Ensure that the hydration temperature and sonication parameters are suitable for both the lipids and this compound.
-
Q2: Our this compound-loaded polymeric nanoparticles are showing significant aggregation and instability in storage. What can we do?
A2: Nanoparticle aggregation is often due to insufficient surface stabilization.
-
Surface Charge: The zeta potential of your nanoparticles is a key indicator of stability. A zeta potential close to neutral can lead to aggregation.
-
Troubleshooting Steps:
-
Incorporate PEG: The addition of polyethylene glycol (PEG) to the nanoparticle surface can provide steric hindrance, which prevents aggregation and also prolongs their circulation time in the bloodstream[2].
-
Use Surfactants: Employing surfactants like polysorbate 80 can improve nanoparticle stability and has been shown to enhance uptake into the brain[3].
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the nanoparticles with a suitable cryoprotectant.
-
In Vitro BBB Models
Q3: We are observing inconsistent and low transendothelial electrical resistance (TEER) values in our in vitro BBB model. How can we improve the reliability of our model?
A3: Low TEER values suggest a leaky barrier, which will produce unreliable permeability data.
-
Model Integrity: The integrity of the cell monolayer is crucial for mimicking the BBB. Acceptable TEER values are typically above 150 Ω·cm²[4].
-
Troubleshooting Steps:
-
Cell Type and Culture Conditions: Ensure you are using an appropriate brain endothelial cell line (e.g., hCMEC/D3 or bEnd.3)[4]. Co-culture models that include astrocytes and pericytes often result in tighter junctions and higher TEER values.
-
Shear Stress: The lack of physiological shear stress is a limitation of static transwell models. Using an orbital shaker or a microfluidic system can significantly improve cell layer integrity and barrier function.
-
Media Optimization: The composition of the cell culture media can influence tight junction formation. Ensure it is optimized for the specific cell types you are using.
-
Q4: Our permeability assay results for this compound are highly variable. What are the potential sources of this variability?
A4: Variability can stem from both the assay itself and the delivery system being tested.
-
Assay Conditions: Factors such as incubation time, temperature, and the method of sample analysis can all contribute to variability.
-
Troubleshooting Steps:
-
Standardize Protocols: Strictly standardize all steps of the permeability assay.
-
Use Reference Compounds: Include well-characterized high and low permeability compounds in your experiments to validate the performance of your BBB model.
-
Nanoparticle Stability: Ensure that your this compound-loaded nanoparticles are stable in the cell culture medium for the duration of the experiment. Aggregation or premature drug release will lead to inconsistent results.
-
In Vivo Studies
Q5: We are not seeing a significant increase in brain concentration of this compound in vivo with our nanoparticle formulation compared to the free drug. What could be the reason?
A5: A lack of improvement in brain delivery in vivo can be due to several factors.
-
Pharmacokinetics: The pharmacokinetic profile of the nanoparticles is critical. If they are cleared too rapidly from circulation, they will not have sufficient time to interact with the BBB.
-
Troubleshooting Steps:
-
Surface Modification: As mentioned for stability, PEGylation can increase the circulation half-life of nanoparticles.
-
Targeting Ligands: To enhance transport across the BBB, the nanoparticle surface can be decorated with ligands that bind to specific receptors on brain endothelial cells, such as the transferrin receptor, to facilitate receptor-mediated transcytosis.
-
Administration Route: While intravenous injection is common, alternative routes like intranasal administration can bypass the BBB to some extent and may be worth exploring.
-
Q6: How can we accurately measure the unbound concentration of this compound in the brain?
A6: Measuring the unbound, pharmacologically active drug concentration in the brain is challenging but crucial.
-
Methodologies: Techniques like microdialysis are considered the gold standard for measuring unbound drug concentrations in the brain's interstitial fluid in real-time.
-
Data Interpretation: It is important to determine the unbound brain-to-plasma concentration ratio (Kp,uu,brain). A value close to 1 suggests passive diffusion, while a value less than 1 indicates active efflux from the brain.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | |
| Molar Mass | 155.19 g/mol | |
| Melting Point | 126-127 °C | |
| Water Solubility | Soluble | |
| logP | 0.44 | |
| pKa (Strongest Acidic) | 11.8 |
Note: These properties indicate that this compound is a relatively small, water-soluble molecule, which can present challenges for passive diffusion across the lipid-rich BBB.
Table 2: Comparison of Brain Delivery Strategies
| Delivery Strategy | Mechanism of Action | Key Advantages | Key Challenges |
| Liposomes | Encapsulation of hydrophilic or lipophilic drugs. Can be surface-modified for targeting. | Biocompatible, biodegradable, can carry various drug types. | Potential for rapid clearance by the reticuloendothelial system; requires modification (e.g., PEGylation) for longer circulation. |
| Polymeric Nanoparticles | Drug is encapsulated or adsorbed. Surface properties can be tuned. | Controlled drug release, can be functionalized with targeting ligands. | Potential for toxicity depending on the polymer; manufacturing can be complex. |
| Receptor-Mediated Transcytosis (RMT) | Utilizes endogenous receptors (e.g., transferrin receptor) to transport drugs across the BBB. | Highly specific and efficient for targeted delivery. | Receptor saturation can limit uptake; potential for immunogenicity of targeting ligands. |
| Adsorptive-Mediated Transcytosis | Relies on electrostatic interactions between cationic carriers and the negatively charged BBB surface. | Does not require a specific receptor; can be effective for various cationic nanoparticles. | Can be less specific than RMT, potentially leading to off-target effects. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
This compound
-
Organic solvent (e.g., Chloroform/Methanol mixture)
-
Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
-
Methodology:
-
Dissolve lipids and this compound in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
To reduce the size and lamellarity of the liposomes, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.
-
Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model
-
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Brain endothelial cells (e.g., hCMEC/D3)
-
Co-culture cells (optional, e.g., primary human astrocytes)
-
Cell culture medium
-
TEER meter
-
Lucifer Yellow (paracellular marker)
-
This compound formulation and control
-
-
Methodology:
-
Seed the brain endothelial cells on the apical (upper) side of the transwell insert. If using a co-culture model, seed the astrocytes on the basolateral (lower) side of the well.
-
Culture the cells until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the TEER daily. The TEER should plateau at a stable, high value.
-
On the day of the experiment, replace the medium in both compartments with a transport buffer.
-
Add the this compound formulation to the apical chamber.
-
At predetermined time points, take samples from the basolateral chamber and replace the volume with fresh transport buffer.
-
At the end of the experiment, measure the permeability of Lucifer Yellow to confirm the integrity of the monolayer was maintained.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Developing a BBB Delivery System
Caption: Workflow for development and testing of this compound BBB delivery systems.
Diagram 2: Receptor-Mediated Transcytosis (RMT) Pathway
Caption: Mechanism of receptor-mediated transcytosis for brain drug delivery.
References
Technical Support Center: Bemegride Dosage Adjustment in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bemegride in animal studies. The focus is on adjusting dosage to avoid toxicity while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a central nervous system (CNS) stimulant that primarily acts as a non-competitive antagonist of the GABA-A receptor. By binding to the GABA-A receptor complex, it reduces the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased neuronal excitability. This action is the basis for its use as an analeptic and as an antidote for barbiturate poisoning.
Q2: What are the common signs of this compound toxicity in animals?
A2: The most common signs of this compound toxicity are related to its CNS stimulant effects and can include tremors, restlessness, hyper-reactivity, clonic or tonic-clonic convulsions, and in severe cases, respiratory distress and death. Close monitoring of animals for these signs after administration is crucial.
Q3: Are there any known LD50 values for this compound in common laboratory animals?
Q4: How can I mitigate the risk of convulsions when using this compound?
A4: To mitigate the risk of convulsions, it is essential to start with a low dose and perform a careful dose-escalation study. Having an experimental plan that includes the administration of an anticonvulsant, such as a benzodiazepine (e.g., diazepam), can be a critical measure to manage seizures should they occur. The experimental setup should allow for immediate intervention.
Q5: What is a suitable starting dose for a dose-range finding study in mice?
A5: A specific starting dose is not well-established. However, based on studies in other species and the general principles of toxicology, a conservative approach is recommended. A starting dose could be extrapolated from doses used in other species, such as dogs, where a median effective dose of 7.3 mg/kg intravenously was used to induce epileptiform discharges. It is crucial to begin with a dose significantly lower than any known effective or toxic dose and escalate gradually.
Troubleshooting Guides
Issue: Unexpected Animal Mortality at Low Doses
-
Possible Cause: Species or strain sensitivity. Different species and even different strains of the same species can have varied responses to a compound.
-
Troubleshooting Steps:
-
Review the literature for any reported sensitivity of the specific animal model to CNS stimulants.
-
Consider conducting a preliminary study with a wider range of doses in a smaller number of animals to establish a more accurate non-lethal dose range.
-
Ensure the accuracy of dose calculations and the proper preparation of the dosing solution.
-
Issue: High Variability in Animal Response to the Same Dose
-
Possible Cause: Inconsistent administration technique or biological variability.
-
Troubleshooting Steps:
-
Ensure all personnel are thoroughly trained and standardized on the administration technique (e.g., intravenous, intraperitoneal injection).
-
Verify the homogeneity of the dosing solution to ensure each animal receives the intended dose.
-
Increase the number of animals per dose group to account for biological variability and improve statistical power.
-
Issue: Onset of Convulsions at Doses Intended to be Sub-convulsive
-
Possible Cause: Rapid administration or incorrect dose calculation.
-
Troubleshooting Steps:
-
For intravenous administration, ensure a slow and controlled injection rate, as rapid administration can lead to a transient high concentration in the CNS.
-
Double-check all dose calculations, including conversions from stock solution concentrations.
-
Have an emergency protocol in place for managing convulsions, including the ready availability of anticonvulsant medication.
-
Quantitative Data Summary
Due to the limited availability of specific LD50 data for this compound in common rodent models, this table provides dosage information from a study in dogs to serve as a general reference point. Researchers should always determine the appropriate dose range for their specific animal model and experimental conditions through a carefully designed dose-range finding study.
| Animal Model | Route of Administration | Dosage Information | Notes |
| Dog | Intravenous (IV) | Median Effective Dose (ED50) for inducing epileptiform discharges: 7.3 mg/kg | This is an effective dose, not a toxic dose. |
| Dog | Intravenous (IV) | Maximum dose administered in the study: 20 mg/kg | No severe adverse effects like clinical seizures were reported at this dose in this specific study. |
Experimental Protocols
Protocol for a Dose-Range Finding Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify a range of non-toxic doses of this compound for subsequent experiments.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Male and female mice (e.g., C57BL/6 or CD-1), 8-10 weeks old
-
Syringes and needles appropriate for the route of administration (e.g., 27-30 gauge for intravenous)
-
Animal scale
-
Observational checklist
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations. Ensure the final injection volume is appropriate for the size of the animal and the route of administration (e.g., 5-10 ml/kg for intraperitoneal injection in mice).
-
Dose Grouping: Assign animals to dose groups (e.g., n=3-5 per group, mixed-sex or separate sexes). Include a vehicle control group.
-
Dose Escalation: Start with a very low, likely sub-effective dose (e.g., 1 mg/kg). Administer the dose via the intended route (e.g., intraperitoneal or intravenous).
-
Observation: Continuously observe the animals for the first 30 minutes post-administration and then at regular intervals (e.g., 1, 2, 4, and 24 hours). Use an observational checklist to record signs of toxicity (see below).
-
Escalation Scheme: If no signs of toxicity are observed in the first group, escalate the dose in the next group (e.g., by a factor of 2 or 3). Continue this dose escalation until signs of toxicity are observed. The highest dose at which no adverse effects are seen is the No Observed Adverse Effect Level (NOAEL). The dose causing mild, reversible signs of toxicity can be considered the MTD.
-
Data Analysis: Record the number of animals showing toxic signs at each dose level.
Observational Checklist for this compound Toxicity:
-
General: Posture, activity level (hypo- or hyperactivity), piloerection.
-
Neurological: Tremors, convulsions (clonic, tonic, or tonic-clonic), ataxia, abnormal gait, hyper-reactivity to stimuli.
-
Autonomic: Salivation, changes in respiration rate.
-
Other: Body weight changes, any other abnormal behavior.
Mandatory Visualizations
This compound's Antagonistic Action on the GABA-A Receptor Signaling Pathway
Caption: this compound acts as an antagonist at the GABA-A receptor, blocking the inhibitory action of GABA.
Experimental Workflow for a Dose-Range Finding Study
Caption: A stepwise workflow for conducting a dose-range finding study to determine the MTD of this compound.
Technical Support Center: Managing Bemegride's Short Duration of Action in Experimental Settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the short in vivo half-life of bemegride in their experiments.
FAQs: Understanding and Addressing this compound's Short Half-Life
Q1: What is this compound and why is its short duration of action a challenge in experiments?
A1: this compound is a central nervous system (CNS) stimulant that acts as a non-competitive antagonist of the GABA-A receptor.[1] Its primary mechanism involves blocking the chloride ion channel of the GABA-A receptor complex, which reduces the inhibitory effects of GABA and leads to increased neuronal excitability.[1] This action makes it a useful tool for studying GABAergic neurotransmission and for inducing convulsions in experimental models.[2] However, this compound has a relatively short duration of action, which presents a significant experimental challenge. A short half-life can lead to fluctuating plasma and tissue concentrations, making it difficult to maintain a consistent therapeutic or effective dose over the course of an experiment. This can result in variable and difficult-to-interpret data.
Q2: What are the primary strategies to overcome the short duration of action of this compound in vivo?
A2: The two main strategies to address the short half-life of drugs like this compound in a research setting are:
-
Continuous Infusion: This method involves the use of infusion pumps, such as osmotic pumps or syringe pumps, to deliver the drug at a constant rate over an extended period. This approach helps to achieve and maintain steady-state plasma concentrations.
-
Sustained-Release Formulations: This strategy involves incorporating this compound into a delivery system that releases the drug slowly over time.[3][4] This can be achieved through various formulation techniques, such as creating a drug-polymer matrix.
Q3: How do I choose between continuous infusion and a sustained-release formulation?
A3: The choice depends on several factors:
-
Experimental Duration: For shorter-term experiments (hours to a few days), continuous infusion with an external pump might be suitable. For longer-term studies (days to weeks), implantable osmotic pumps are a more practical option.
-
Target Site: If the drug needs to be delivered to a specific brain region, continuous infusion via a stereotactically implanted cannula is often the preferred method.
-
Compound Availability and Stability: Developing a sustained-release formulation can be time-consuming and requires a significant amount of the compound for optimization. The stability of this compound in the chosen formulation at 37°C for the duration of the experiment is also a critical consideration.
-
Animal Welfare: Implantable pumps for continuous infusion can reduce the need for repeated injections, which can be stressful for the animals.
Troubleshooting Guides
Guide 1: Continuous Infusion with Osmotic Pumps
Issue: Inconsistent or no drug effect observed with osmotic pump infusion.
| Potential Cause | Troubleshooting Step |
| Improper Pump Priming | Ensure the osmotic pump is primed according to the manufacturer's instructions, typically by incubating it in sterile saline at 37°C for a specified period before implantation. This allows the pump to reach a steady pumping rate before it is implanted. |
| Air Bubbles in the Pump or Catheter | Carefully fill the pump and catheter to ensure there are no air bubbles, which can obstruct drug flow. |
| Catheter Kinking or Dislodgement | During surgery, ensure the catheter is not kinked and is securely attached to the cannula. Post-surgery, monitor the animal for any signs of distress or behavioral changes that might indicate a problem with the implant. |
| Incorrect Drug Concentration Calculation | Double-check the calculations for the drug concentration needed to achieve the desired dose, based on the pump's flow rate and the animal's weight. |
| Drug Instability or Precipitation | Verify the stability of your this compound solution at 37°C for the duration of the experiment. Check for any signs of precipitation in the stock solution. |
| Incorrect Cannula Placement | For targeted brain infusion, verify the stereotactic coordinates and confirm cannula placement post-mortem using histological techniques. |
Guide 2: Sustained-Release Formulation Issues
Issue: "Dose dumping" or lack of sustained effect with a formulated this compound preparation.
| Potential Cause | Troubleshooting Step |
| Inappropriate Polymer Selection | The choice of polymer is critical for controlling the release rate. Experiment with different polymers (e.g., PLGA with varying lactide:glycolide ratios) and molecular weights to achieve the desired release profile. |
| Non-uniform Drug Distribution in the Matrix | Ensure that this compound is uniformly dispersed within the polymer matrix during the formulation process. Techniques like solvent evaporation should be carefully controlled to prevent drug crystallization on the surface. |
| Particle Size of the Formulation | The particle size of the sustained-release formulation can influence the release rate. Characterize the particle size distribution and assess its impact on the in vitro and in vivo release profiles. |
| Inadequate In Vitro-In Vivo Correlation (IVIVC) | The in vitro release profile may not always directly translate to the in vivo performance. Conduct pilot pharmacokinetic studies in a small group of animals to establish an IVIVC for your formulation. |
Data Presentation: Pharmacokinetic Parameters and Dose Conversion
Due to the limited availability of specific pharmacokinetic data for this compound in preclinical species, the following table presents typical values for other small molecule GABA-A receptor modulators. These values should be used as an estimate and the actual pharmacokinetics of this compound should be determined experimentally.
Table 1: Estimated Pharmacokinetic Parameters of a Hypothetical Short-Acting GABA-A Antagonist in Rodents
| Parameter | Mouse | Rat |
| Half-life (t½) | ~0.5 - 1.5 hours | ~1 - 2 hours |
| Clearance (CL) | High | High |
| Volume of Distribution (Vd) | Moderate | Moderate |
Note: These are generalized values and can vary significantly based on the specific compound, dose, and route of administration.
Table 2: Dose Conversion Between Species Based on Body Surface Area (BSA)
To estimate an equivalent dose from one species to another, the following conversion factors (Km) can be used. The formula for dose conversion is:
Dose in Species 2 (mg/kg) = Dose in Species 1 (mg/kg) x (Km for Species 1 / Km for Species 2)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km (Body Weight / BSA) |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Dog | 10 | 0.5 | 20 |
| Human | 60 | 1.6 | 37 |
Source: Adapted from FDA guidance on dose conversion.
Experimental Protocols
Protocol 1: Continuous Intracerebroventricular (ICV) Infusion of this compound in Mice using Osmotic Pumps
Objective: To maintain a constant concentration of this compound in the brain to study its long-term effects on neuronal activity.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Osmotic pumps (e.g., Alzet Model 1007D for 7-day infusion)
-
Brain infusion kit (cannula, tubing)
-
Stereotaxic apparatus
-
Anesthetics (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile aCSF to the desired concentration. The concentration is calculated based on the pump's flow rate, the desired dose, and the animal's weight. Ensure the solution is sterile-filtered (0.22 µm filter).
-
Pump Priming: Following the manufacturer's instructions, prime the osmotic pumps by incubating them in sterile 0.9% saline at 37°C for at least 4-6 hours before filling.
-
Pump and Catheter Filling: Fill the primed osmotic pump with the this compound solution using a syringe fitted with a filling tube. Fill the catheter tubing with the same solution, ensuring no air bubbles are present.
-
Surgical Implantation:
-
Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for ICV injection (e.g., Bregma: -0.2 mm, Lateral: ±1.0 mm, Ventral: -2.5 mm).
-
Implant the brain infusion cannula to the target depth and secure it to the skull with dental cement.
-
Create a subcutaneous pocket on the back of the mouse and insert the osmotic pump.
-
Connect the catheter from the pump to the implanted cannula.
-
Suture the scalp incision.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for any signs of distress.
-
Experimentation: The experiment can begin after the animal has fully recovered from surgery. The osmotic pump will continuously deliver this compound for the specified duration.
Protocol 2: Preparation of a Sustained-Release this compound Formulation (Hypothetical Example)
Objective: To formulate this compound in a biodegradable polymer matrix for sustained release following subcutaneous injection.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) - choose a grade with a suitable degradation rate.
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
-
Homogenizer
-
Lyophilizer
Procedure (Solvent Evaporation Method):
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed to form an oil-in-water (o/w) emulsion. The size of the resulting microspheres can be controlled by adjusting the homogenization speed and duration.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, which will cause the PLGA to precipitate and encapsulate the this compound.
-
Microsphere Collection and Washing: Collect the microspheres by centrifugation, and wash them several times with deionized water to remove residual PVA.
-
Lyophilization: Freeze-dry the washed microspheres to obtain a fine powder.
-
Characterization:
-
Determine the drug loading and encapsulation efficiency.
-
Analyze the particle size and morphology using techniques like laser diffraction and scanning electron microscopy (SEM).
-
Conduct in vitro release studies by incubating the microspheres in a release medium (e.g., phosphate-buffered saline at 37°C) and measuring the concentration of this compound released over time.
-
-
In Vivo Administration: Resuspend the lyophilized microspheres in a sterile vehicle for subcutaneous injection.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a GABA-A receptor antagonist.
Caption: Logical workflow for addressing this compound's short half-life.
References
Technical Support Center: Protocol Refinement for Bemegride Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for bemegride administration to reduce variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a central nervous system (CNS) stimulant that functions as a non-competitive antagonist of GABA-A receptors.[1][2][3] By binding to the GABA-A receptor complex, it reduces the effectiveness of GABA, the primary inhibitory neurotransmitter in the CNS.[1][2] This inhibition of GABAergic activity leads to an overall increase in neuronal excitability, counteracting the effects of CNS depressants like barbiturates.
Q2: What is the optimal storage condition for this compound and its solutions?
A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one year or -80°C for up to two years.
Q3: What are the common solvents for preparing this compound for in vivo and in vitro experiments?
A3: For in vitro studies, this compound is often dissolved in DMSO to create a stock solution, which is then diluted in the appropriate physiological buffer or culture medium. For in vivo injections, a common vehicle is a mixture of DMSO, Tween 80, and saline. Another option includes a combination of DMSO, PEG300, Tween 80, and saline. The final concentration of organic solvents should be minimized to avoid vehicle-induced effects.
Q4: Which route of administration is recommended for this compound in animal studies?
A4: The choice of administration route depends on the experimental objective. Intravenous (IV) injection provides rapid onset of action and 100% bioavailability. Intraperitoneal (IP) injection is also common in rodents and offers a balance between ease of administration and systemic exposure. The oral route (gavage) is suitable for assessing enteral absorption and longer-term effects. The specific route should be chosen based on the desired pharmacokinetic profile for the study.
Troubleshooting Guides
Issue 1: High Variability in Dose-Response
Symptoms:
-
Inconsistent behavioral responses (e.g., level of CNS stimulation or seizure activity) at the same dose across subjects.
-
Lack of a clear dose-dependent effect.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Drug Preparation | Ensure this compound is fully dissolved. For in vivo use, vortexing and gentle warming may be necessary. Prepare fresh solutions for each experiment to avoid degradation. |
| Vehicle Effects | High concentrations of DMSO or other solvents can have their own biological effects. Always include a vehicle-only control group. Minimize the final solvent concentration in the administered solution. |
| Animal Strain and Genetics | Different rodent strains can exhibit varying sensitivities to CNS stimulants. Ensure the same strain is used throughout the study and report the specific strain in your methodology. |
| Environmental Factors | Stress from handling, time of day (circadian rhythms), and housing conditions can influence neuronal excitability. Acclimatize animals to handling and injection procedures. Conduct experiments at the same time of day. |
| Route of Administration Technique | Inconsistent injection technique (e.g., subcutaneous vs. true intraperitoneal injection) can lead to variable absorption rates. Ensure all personnel are properly trained and consistent in their administration technique. |
Issue 2: Unexpected Seizure Activity or Lack of Efficacy
Symptoms:
-
Seizures occurring at doses intended for mild CNS stimulation.
-
No discernible effect at doses expected to be active.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Dose Calculation | Double-check allometric scaling calculations if converting doses from other species. Verify the molecular weight and concentration calculations for your stock solutions. |
| Drug Stability | This compound stability in physiological saline at 37°C can be reduced, especially with oxygenation. For in vitro experiments, use freshly prepared solutions and consider the stability in your experimental buffer over the time course of the experiment. |
| Receptor Desensitization (in vitro) | Prolonged exposure to GABA-A receptor antagonists can alter receptor populations. Use a rapid perfusion system for application and allow for sufficient washout periods between applications. |
| Interaction with Anesthetics | If used in anesthetized animals, the anesthetic agent (many of which modulate GABA-A receptors) can interact with this compound. The effects of cocaine, another CNS stimulant, on dopamine neuron firing differ significantly between awake and anesthetized rats, suggesting that the animal's state is a critical variable. If possible, use conscious, freely moving animals. If anesthesia is necessary, choose an agent with minimal GABAergic activity and maintain a consistent level of anesthesia. |
Data Presentation
Table 1: this compound Dosage and Administration in Animal Models
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Mouse | < Convulsant Dose | Not Specified | Antagonism of thiopentone-induced protection against audiogenic seizures. | |
| Dog (Epileptic) | Lower than control | Not Specified | Induction of epileptiform discharges. | |
| Dog (Control) | Higher than epileptic | Not Specified | Induction of epileptiform discharges. | |
| Cat | Subconvulsant Doses | Not Specified | Enhancement of sensory responsiveness of neurons in the brain stem reticular formation. |
Table 2: Dose Conversion from Human to Animal Models (based on Body Surface Area)
This table provides a general guide for estimating an equivalent dose. The optimal dose for a specific experimental paradigm should be determined empirically.
| From | To: Mouse (20g) | To: Rat (150g) | To: Rabbit (1.8kg) | To: Dog (10kg) |
| Human (60kg) | Multiply by 12.3 | Multiply by 6.2 | Multiply by 3.1 | Multiply by 1.8 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure for a 10 mg/mL Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to achieve a concentration of 100 mg/mL. Vortex thoroughly until fully dissolved. This is your stock solution.
-
-
Procedure for Injection Solution (Example: 1 mg/mL final concentration):
-
To prepare 1 mL of injection solution, combine the following in a sterile tube:
-
100 µL of 10 mg/mL this compound in DMSO stock.
-
50 µL of Tween 80.
-
850 µL of sterile 0.9% saline.
-
-
Vortex the solution vigorously until it is a clear, homogenous emulsion.
-
Prepare this solution fresh on the day of the experiment.
-
Protocol 2: In Vitro Patch-Clamp Electrophysiology
-
Materials:
-
Cultured neurons or brain slices.
-
Artificial cerebrospinal fluid (aCSF) or appropriate external solution.
-
Internal pipette solution.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with a perfusion system.
-
-
Procedure:
-
Prepare the desired final concentration of this compound by diluting the stock solution in the external solution on the day of the experiment. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all conditions, including the vehicle control.
-
Establish a stable whole-cell recording from the neuron of interest.
-
Record a stable baseline of spontaneous or evoked activity in the external solution.
-
Using a rapid perfusion system, apply the this compound-containing solution for a defined period.
-
To avoid receptor desensitization, use brief applications and allow for a complete washout and recovery of the baseline activity before subsequent applications.
-
To construct a dose-response curve, apply increasing concentrations of this compound, ensuring a full washout between each concentration.
-
Visualizations
Caption: Mechanism of this compound as a GABA-A receptor antagonist.
Caption: Standardized workflow for in vivo this compound experiments.
Caption: Logical workflow for troubleshooting experimental variability.
References
- 1. Effects of this compound on the sensory responses of neurons in the hippocampus and brain stem reticular formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of steroids and this compound on the GABAA receptor of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Welcome to the Bemegride Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential experimental artifacts associated with the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a central nervous system (CNS) stimulant that primarily functions as a non-competitive antagonist of the GABA-A receptor.[1] By binding to the GABA-A receptor, it reduces the inhibitory effect of GABA, leading to increased neuronal excitability.[1] At the molecular level, this compound interacts with the chloride ion channel of the GABA-A receptor complex, preventing hyperpolarization of the neuron and making it more likely to fire.[1]
Q2: What are the known on-target effects of this compound that could be misinterpreted as experimental artifacts?
This compound's primary on-target effect is increased neuronal excitability, which can manifest as nervousness, tremors, and at higher doses, convulsions or seizures.[2] In experimental settings, this can be observed as a significant increase in neuronal firing rates or the appearance of epileptiform discharges in electrophysiology recordings.[3] It is crucial to distinguish this expected pharmacological effect from an unintended experimental artifact.
Q3: Are there any known off-target effects of this compound?
While the primary target of this compound is the GABA-A receptor, it is important to consider the possibility of off-target effects, as is the case with many small molecules. Though specific off-target binding partners for this compound are not well-documented in the literature, researchers should be aware that its broad stimulant effect on the CNS might not be solely mediated by GABA-A receptor antagonism. It may have complex interactions with other neurotransmitter systems that are secondarily affected by the shift in the excitatory/inhibitory balance.
Q4: Can this compound interfere with common experimental assays?
Direct interference of this compound with common assays (e.g., fluorescence, absorbance) has not been extensively reported. However, as a small molecule, it has the potential to interfere with certain assay formats. For example, compounds can have intrinsic fluorescence (autofluorescence) or can quench the fluorescence of a reporter molecule. It is always recommended to run appropriate controls to test for such potential artifacts.
Troubleshooting Guides
Electrophysiology Experiments
Issue: Unexplained increase in neuronal firing or appearance of seizure-like activity.
-
Possible Cause: This is the expected on-target pharmacological effect of this compound as a GABA-A receptor antagonist.
-
Mitigation Strategy:
-
Dose-Response Curve: Perform a careful dose-response study to characterize the concentration at which this compound elicits the desired level of activity without inducing excessive, non-physiological firing.
-
Positive Controls: Use other known GABA-A receptor antagonists, such as bicuculline or picrotoxin, to compare the observed effects and confirm that they are consistent with GABA-A receptor blockade.
-
Washout: Ensure that the effects are reversible upon washout of this compound, confirming a pharmacological effect rather than irreversible cell damage.
-
Issue: Drifting baseline or changes in seal resistance in patch-clamp recordings.
-
Possible Cause: High concentrations of this compound or prolonged exposure could potentially have non-specific effects on cell membrane integrity. While not a documented direct effect, it is a possibility with many pharmacological agents.
-
Mitigation Strategy:
-
Concentration Optimization: Use the lowest effective concentration of this compound.
-
Recording Duration: Limit the duration of exposure to this compound and monitor the health of the cell throughout the recording.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound does not independently affect the recording stability.
-
Fluorescence-Based Assays
Issue: Unexpectedly high or low fluorescence readings in the presence of this compound.
-
Possible Cause 1: Autofluorescence. this compound itself might be fluorescent at the excitation and emission wavelengths of your assay.
-
Mitigation Strategy: Run a control experiment with this compound alone (without the fluorescent probe) to measure its intrinsic fluorescence. If it is significant, consider using a fluorescent probe with a different spectral profile.
-
-
Possible Cause 2: Fluorescence Quenching. this compound might absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal (inner filter effect).
-
Mitigation Strategy: Measure the absorbance spectrum of this compound at the concentrations used in your assay. If there is significant overlap with your fluorophore's spectrum, you may need to adjust the concentration of the fluorophore or this compound, or use a different fluorescent probe.
-
Quantitative Data
| Parameter | Species | Dosage/Concentration | Observed Effect | Reference |
| ED Activation Dose (Median) | Dog (with epilepsy) | 7.3 mg/kg (intravenous) | Activation of epileptiform discharges | |
| ED Activation Dose (Median) | Dog (without epilepsy) | 19.7 mg/kg (intravenous) | Induction of epileptiform discharges | |
| GABA-evoked Current Suppression | Mouse Spinal Neurons (in culture) | Not specified | Suppression of GABA- and pentobarbitone-evoked whole-cell currents |
Experimental Protocols
In Vitro Brain Slice Electrophysiology
Objective: To record neuronal activity in acute brain slices in the presence of this compound.
Methodology:
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated NMDG-based slicing solution.
-
Rapidly dissect the brain and prepare 300 µm thick slices of the desired brain region using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Perform whole-cell patch-clamp or field potential recordings from the neurons of interest.
-
Establish a stable baseline recording for at least 10 minutes.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF. Ensure the final solvent concentration is low (e.g., <0.1%) and does not affect neuronal activity.
-
Switch the perfusion to the aCSF containing this compound.
-
Record the changes in neuronal activity.
-
To test for reversibility, switch the perfusion back to the control aCSF (washout).
-
In Vivo Administration in Rodents
Objective: To investigate the behavioral or neurophysiological effects of this compound in a live rodent model.
Methodology:
-
Animal Preparation:
-
Acclimatize the animals to the experimental environment to reduce stress.
-
For neurophysiological recordings, animals may be anesthetized or, for behavioral studies, may be awake and freely moving.
-
-
Drug Preparation:
-
Dissolve this compound in a sterile, injectable vehicle (e.g., saline). The pH of the solution should be adjusted to be close to physiological pH (~7.4).
-
-
Administration:
-
Intraperitoneal (IP) Injection: This is a common route for systemic administration. Inject the this compound solution into the peritoneal cavity.
-
Intravenous (IV) Injection: For a more rapid onset of action, this compound can be administered via a tail vein catheter.
-
Intracerebral Injection: For region-specific effects, this compound can be infused directly into a specific brain region via a surgically implanted cannula.
-
-
Monitoring and Data Collection:
-
Monitor the animal for behavioral changes (e.g., increased locomotion, stereotyped behaviors, seizures).
-
For neurophysiological experiments, record neuronal activity (e.g., EEG, single-unit recordings) before, during, and after this compound administration.
-
Always have a plan for humane intervention in case of severe, prolonged seizures.
-
Visualizations
Caption: GABA-A receptor signaling pathway and the antagonistic action of this compound.
References
Validation & Comparative
A Comparative Guide to Chemoconvulsant Models in Epilepsy Research: Bemegride, Pentylenetetrazol (PTZ), and Pilocarpine
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the study of epilepsy and the development of novel anti-seizure therapies. This guide provides a comprehensive comparison of three commonly utilized chemoconvulsants—bemegride, pentylenetetrazol (PTZ), and pilocarpine—for inducing seizures in rodent models. We present a detailed overview of their mechanisms of action, experimental protocols, and a comparative analysis of seizure parameters to assist investigators in choosing the most suitable model for their research needs.
Introduction to Chemoconvulsant Models
Animal models that replicate the clinical manifestations of epilepsy are indispensable tools for investigating the underlying pathophysiology of the disorder and for the preclinical screening of potential antiepileptic drugs. Chemoconvulsants are widely used to induce acute seizures or status epilepticus, providing a platform to study seizure phenomena and evaluate the efficacy of therapeutic interventions. The choice of a specific chemoconvulsant is crucial as each agent possesses a distinct mechanism of action, resulting in different seizure phenotypes and neurobiological consequences.
This guide focuses on three such agents: this compound, a GABAa receptor antagonist; pentylenetetrazol (PTZ), another GABAa receptor antagonist with a widespread application in screening for anti-absence and anti-generalized seizure drugs; and pilocarpine, a muscarinic cholinergic agonist that induces a model of temporal lobe epilepsy.
Mechanism of Action
The distinct mechanisms by which these chemoconvulsants induce seizures are fundamental to understanding the specific aspects of epilepsy they model.
-
This compound: This central nervous system stimulant acts as a non-competitive antagonist at the GABAa receptor.[1] By binding to the receptor complex, it blocks the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased neuronal excitability and the generation of seizures.[1]
-
Pentylenetetrazol (PTZ): Similar to this compound, PTZ is a non-competitive antagonist of the GABAa receptor. Its action of inhibiting GABAergic neurotransmission lowers the seizure threshold and can induce a range of seizures from myoclonic jerks to generalized tonic-clonic seizures.
-
Pilocarpine: In contrast to the GABAa receptor antagonists, pilocarpine is a potent muscarinic cholinergic agonist. It induces status epilepticus that leads to a chronic epilepsy model characterized by spontaneous recurrent seizures, mirroring many features of human temporal lobe epilepsy.
Comparative Analysis of Seizure Parameters
While direct comparative studies quantifying seizure parameters for all three compounds in a single rodent strain are limited, data from various studies using ICR mice and Wistar rats allow for a qualitative and semi-quantitative comparison. The following table summarizes typical observations for seizure latency, duration, and severity.
| Chemoconvulsant | Animal Model | Typical Dose Range | Seizure Latency | Seizure Duration | Seizure Severity (Modified Racine Scale) | Key Features |
| This compound | Dog (for EDs) | 5.3 - 8.0 mg/kg (i.v.) in epileptic dogs[2] | N/A (induces epileptiform discharges) | N/A | N/A | Primarily used for EEG activation[2][3] |
| Pentylenetetrazol (PTZ) | ICR Mouse | 37.5 - 60 mg/kg (i.p.) | Short (minutes) | Short (minutes) | Stages 4-5 | Models generalized seizures |
| Pilocarpine | ICR Mouse | 200 - 400 mg/kg (i.p.) | Longer (tens of minutes) | Can induce status epilepticus (hours) | Stages 4-5, leading to status epilepticus | Models temporal lobe epilepsy, induces spontaneous recurrent seizures |
Note: Seizure parameters are highly dependent on the specific animal strain, age, sex, and experimental conditions. The data presented here are intended to provide a general comparison.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of animal studies. Below are representative protocols for inducing seizures with each chemoconvulsant in mice.
This compound-Induced Seizure Protocol (Adapted from Canine Studies for Rodent Application)
-
Animals: Adult male or female mice (e.g., C57BL/6 or ICR strain), 8-10 weeks old.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). The optimal dose for inducing tonic-clonic seizures in mice requires empirical determination, but starting doses can be extrapolated from canine studies (e.g., 10-20 mg/kg, intraperitoneally).
-
Procedure:
-
Acclimatize mice to the testing environment for at least 30 minutes.
-
Administer this compound via intraperitoneal (i.p.) injection.
-
Immediately place the mouse in an observation chamber.
-
Record the latency to the first seizure, seizure duration, and assess seizure severity using a modified Racine scale for 30-60 minutes post-injection.
-
Video recording is recommended for detailed behavioral analysis.
-
Pentylenetetrazol (PTZ)-Induced Seizure Protocol
-
Animals: Adult male ICR mice, 6-8 weeks old.
-
Housing: Standard laboratory conditions.
-
Drug Preparation: Dissolve PTZ in 0.9% sterile saline to a final concentration for a dose of 37.5 mg/kg or 60 mg/kg.
-
Procedure:
-
Allow mice to acclimate to the observation cages for 20-30 minutes.
-
Inject PTZ intraperitoneally.
-
Observe the mice continuously for 30 minutes.
-
Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.
-
Score the seizure severity using a modified Racine scale.
-
Pilocarpine-Induced Seizure Protocol
-
Animals: Adult male ICR mice, 7 weeks old.
-
Housing: Standard laboratory conditions.
-
Pre-treatment: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine injection.
-
Drug Preparation: Dissolve pilocarpine hydrochloride in sterile saline for a dose of 250-300 mg/kg.
-
Procedure:
-
After scopolamine pre-treatment, administer pilocarpine intraperitoneally.
-
Observe the animals for behavioral signs of seizures.
-
Status epilepticus is typically considered to be established after the onset of continuous seizure activity (Racine stage 4-5) for at least 30 minutes.
-
To terminate status epilepticus and reduce mortality, diazepam (10 mg/kg, i.p.) can be administered 2 hours after the onset of the first seizure.
-
Monitor animals for the development of spontaneous recurrent seizures in the following weeks for a chronic epilepsy model.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for validating an animal model of epilepsy and the signaling pathway of GABAa receptor antagonism by this compound.
References
Cross-Validation of Bemegride's Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bemegride, a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, with other common antagonists. It explores the cross-validation of its effects using genetic models, supported by experimental data and detailed protocols. This document is intended to serve as a resource for researchers in neuroscience and drug development to facilitate the design and interpretation of studies involving GABA-A receptor modulation.
Introduction to this compound and GABA-A Receptor Antagonism
This compound is a central nervous system (CNS) stimulant that functions as a non-competitive antagonist of the GABA-A receptor.[1] By binding to a site within the chloride ion channel of the receptor complex, this compound blocks the influx of chloride ions, thereby reducing the inhibitory effects of GABA and leading to increased neuronal excitability.[1] Historically used as an analeptic to counteract barbiturate overdose, its potent convulsant properties have limited its clinical use. However, it remains a valuable tool in experimental neuroscience for studying the roles of GABAergic inhibition.
The cross-validation of this compound's effects with genetic models, such as knockout or transgenic mice with altered GABA-A receptor subunits, is crucial for elucidating its precise mechanism of action and for understanding the functional consequences of specific GABA-A receptor subtypes in health and disease. While direct experimental studies cross-validating this compound's effects in genetic models are not extensively reported in the available literature, this guide will extrapolate expected outcomes based on its known mechanism and compare it with more thoroughly studied antagonists.
Comparative Analysis of GABA-A Receptor Antagonists
The following table summarizes the key characteristics of this compound and other widely used GABA-A receptor antagonists.
| Antagonist | Mechanism of Action | Binding Site | Effect on GABA-Evoked Currents | Known Selectivity | Primary Experimental Use |
| This compound | Non-competitive antagonist | Picrotoxin-binding site within the ion channel (presumed) | Suppresses GABA- and pentobarbitone-evoked currents[1] | Generally non-selective for GABA-A receptor subtypes | Induction of seizures in animal models, studying GABAergic inhibition |
| Picrotoxin | Non-competitive antagonist | Within the ion channel pore | Blocks GABA-induced chloride influx | Generally non-selective for GABA-A receptor subtypes | Induction of seizures, studying channel blocking mechanisms[2][3] |
| Bicuculline | Competitive antagonist | GABA binding site | Shifts GABA concentration-response curve to the right | Generally non-selective, but some subtype differences reported | Blocking phasic GABAergic inhibition, inducing epileptiform activity |
| Gabazine (SR-95531) | Competitive antagonist | GABA binding site | Potent and selective blockade of GABA-A receptor-mediated currents | Higher affinity for synaptic vs. extrasynaptic receptors | Isolating specific GABAergic currents, studying synaptic inhibition |
Cross-Validation with Genetic Models: A Mechanistic Perspective
Genetic models, particularly mice with targeted mutations in genes encoding GABA-A receptor subunits (e.g., Gabrg2, Gabra1), provide a powerful platform to dissect the subtype-specific effects of antagonists. While direct experimental data for this compound in these models is scarce, we can predict the outcomes based on its mechanism and data from other non-competitive antagonists.
The table below presents a hypothetical cross-validation of this compound's effects in wild-type versus mutant mice, based on mechanistic understanding.
| Genetic Model | Gene Function | Expected Phenotype of Model | Predicted Effect of this compound (Compared to Wild-Type) | Rationale |
| Gabrg2 Knockout/Knockdown | Encodes the γ2 subunit, crucial for benzodiazepine binding and synaptic clustering of receptors. | Increased anxiety-like behavior, spontaneous seizures. | Potentially reduced convulsant effect. | A reduction in the number of functional GABA-A receptor complexes would likely decrease the overall target sites for this compound, thus diminishing its pro-convulsant efficacy. |
| Gabra1 Knockout | Encodes the α1 subunit, the most abundant α subunit in the brain. | Absence-like seizures, altered responses to ethanol. | Altered seizure threshold and behavioral response. | The α1 subunit is a key component of many GABA-A receptor subtypes. Its absence would lead to a significant change in the receptor population, which could either increase or decrease sensitivity to this compound depending on the compensatory changes in other subunits. |
| NKCC1 Knockout | Encodes the Na-K-2Cl cotransporter, responsible for chloride accumulation in neurons. | Reduced GABA-evoked depolarization in dorsal root ganglion neurons. | Attenuated excitatory effect in specific neuronal populations. | In neurons where NKCC1 maintains a high intracellular chloride concentration, GABA is depolarizing. In NKCC1 knockout animals, GABA is hyperpolarizing, and thus this compound's antagonism would lead to a disinhibition of hyperpolarizing currents, a different outcome than in wild-type. |
Experimental Protocols
In Vivo Assessment of this compound-Induced Seizures in a Genetic Mouse Model
Objective: To compare the convulsive effects of this compound in wild-type and genetically modified mice (e.g., Gabrg2 heterozygous knockout).
Materials:
-
This compound solution (e.g., 5 mg/mL in sterile saline)
-
Wild-type and heterozygous Gabrg2 knockout mice (age and sex-matched)
-
Video monitoring and recording equipment
-
EEG recording system (optional)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Weigh each mouse and calculate the dose of this compound to be administered (e.g., starting dose of 5 mg/kg).
-
Place the mouse in a transparent observation chamber and allow a 5-minute habituation period.
-
Administer the calculated dose of this compound via i.p. injection.
-
Immediately start video (and EEG, if applicable) recording and observe the mouse for a minimum of 30 minutes.
-
Score the seizure activity using a standardized scale (e.g., Racine scale).
-
Record the latency to the first seizure and the severity of the seizures for each mouse.
-
Compare the seizure latency and severity between the wild-type and knockout groups using appropriate statistical analysis.
In Vitro Electrophysiological Recording of this compound's Effect on GABA-A Receptors
Objective: To quantify the inhibitory effect of this compound on GABA-evoked currents in neurons from wild-type and genetically modified mice.
Materials:
-
Brain slices or cultured neurons from wild-type and mutant mice
-
Patch-clamp electrophysiology setup
-
Artificial cerebrospinal fluid (aCSF)
-
GABA solution
-
This compound solution
-
Glass micropipettes
Procedure:
-
Prepare acute brain slices or cultured neurons from the desired brain region (e.g., hippocampus, cortex).
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Perfuse the neuron with aCSF containing a known concentration of GABA to evoke a stable inward current (at a holding potential of -60 mV).
-
Once a stable baseline GABA-evoked current is established, co-apply this compound at varying concentrations with the GABA solution.
-
Record the amplitude of the GABA-evoked current in the presence of this compound.
-
Wash out the this compound and ensure the GABA-evoked current returns to baseline.
-
Construct a concentration-response curve for this compound's inhibition of the GABA-evoked current.
-
Compare the IC50 values (the concentration of this compound that causes 50% inhibition) between neurons from wild-type and mutant mice.
Visualizations
Signaling Pathway Diagram
Caption: GABA-A Receptor Signaling Pathway and Modulation.
Experimental Workflow Diagram
Caption: Workflow for In Vivo Anticonvulsant Testing.
Conclusion
This compound serves as a potent tool for investigating the intricacies of the GABAergic system. While direct experimental validation in genetic models is an area ripe for future research, a mechanistic understanding allows for the formulation of clear hypotheses regarding its differential effects in animals with specific GABA-A receptor subunit alterations. By comparing its actions to those of other well-characterized antagonists in these models, researchers can gain deeper insights into the subtype-specific functions of GABA-A receptors and their roles in neurological disorders. The protocols and comparative data presented in this guide aim to provide a solid foundation for such investigations.
References
- 1. Actions of steroids and this compound on the GABAA receptor of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picrotoxin and bicuculline have different effects on lumbar spinal networks and motoneurons in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term social isolation enhances picrotoxin seizure susceptibility in mice: up-regulatory role of endogenous brain allopregnanolone in GABAergic systems [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bemegride and Bicuculline on GABA-A Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, a precise understanding of the pharmacological tools used to probe GABAergic systems is paramount. This guide provides a comprehensive comparative analysis of two notable GABA-A receptor antagonists: bemegride and bicuculline. By examining their mechanisms of action, quantitative effects, and the experimental methodologies used to characterize them, this document aims to equip researchers with the knowledge to effectively utilize these compounds in their studies.
At a Glance: this compound vs. Bicuculline
| Feature | This compound | Bicuculline |
| Primary Target | GABA-A Receptor | GABA-A Receptor |
| Mechanism of Action | Suggested to be a non-competitive antagonist. | Competitive antagonist at the GABA binding site.[1][2][3][4] |
| Binding Site | Interacts with the chloride ion channel component of the GABA-A receptor complex.[5] | Binds to the orthosteric GABA binding site at the interface of β and α subunits. |
| Effect on GABA-Evoked Currents | Suppresses GABA-evoked whole-cell currents. | Competitively inhibits GABA-evoked currents, reducing channel open time and frequency. |
| Potency (IC50) | Not consistently reported in comparative studies. | ~2-3 µM for GABA-A receptors. |
| Clinical Use | Historically used as a central nervous system stimulant and an antidote for barbiturate poisoning. | Primarily a research tool for studying GABAergic neurotransmission and in in vitro epilepsy models. |
| Chemical Class | Piperidinedione | Phthalide-isoquinoline alkaloid |
Delving into the Mechanisms of Action
The primary distinction between this compound and bicuculline lies in their proposed mechanisms of antagonizing the GABA-A receptor.
Bicuculline: The Competitive Antagonist
Bicuculline is a well-established competitive antagonist of the GABA-A receptor. It directly competes with the endogenous ligand, GABA, for binding at the orthosteric site located at the interface between the β and α subunits of the receptor. By occupying this site, bicuculline prevents GABA from binding and subsequently activating the receptor's intrinsic chloride ion channel. This competitive nature means that the inhibitory effect of bicuculline can be overcome by increasing the concentration of GABA. Electrophysiological studies have demonstrated that bicuculline reduces the frequency and mean open time of the GABA-A receptor channel in the presence of GABA. Recent cryo-electron microscopy studies have provided structural insights, showing that bicuculline binding stabilizes the receptor in a closed, resting state, thereby preventing the conformational changes necessary for channel opening.
This compound: A Putative Non-Competitive Antagonist
In contrast to bicuculline, evidence suggests that this compound acts as a non-competitive antagonist of the GABA-A receptor. This implies that this compound does not bind to the same site as GABA but rather to a different, allosteric site on the receptor-channel complex. One proposed site of action is within the chloride ion channel pore itself. By binding to this site, this compound is thought to block the flow of chloride ions, even when GABA is bound to the receptor. This mechanism would mean that the antagonism by this compound cannot be surmounted by increasing GABA concentrations. Studies have shown that this compound suppresses both GABA-evoked and pentobarbitone-evoked whole-cell currents to a similar degree, which supports a mechanism distinct from competitive antagonism at the GABA binding site.
Visualizing the Mechanisms of Action
Caption: Comparative mechanisms of GABA, bicuculline, and this compound on the GABA-A receptor.
Experimental Data: A Quantitative Comparison
Direct, head-to-head quantitative comparisons of this compound and bicuculline under identical experimental conditions are limited in the published literature. However, by compiling data from various studies, a comparative profile can be established.
| Parameter | This compound | Bicuculline | Experimental Context |
| IC50 | Data not readily available in comparative studies. | ~2-3 µM | Inhibition of GABA-induced currents in various neuronal preparations. |
| pKB | Not reported. | Approximately 5.9 | Schild analysis of the antagonism of GABA-activated responses in Xenopus oocytes expressing recombinant GABA-A receptors. |
| Effect on Channel Kinetics | Suppresses whole-cell currents. | Reduces channel open time and opening frequency. | Single-channel and whole-cell patch-clamp recordings. |
Experimental Protocols
The characterization of this compound and bicuculline relies on key experimental techniques, primarily electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through GABA-A receptors in response to the application of GABA and the antagonists.
Objective: To determine the functional effects of this compound and bicuculline on GABA-A receptor-mediated currents.
Methodology:
-
Cell Preparation: Cultured neurons or HEK293 cells stably expressing recombinant GABA-A receptors are plated on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber and perfused with an external solution. A glass micropipette with a fine tip (3-7 MΩ resistance) is filled with an internal solution mimicking the intracellular ionic environment.
-
Seal Formation: The micropipette is brought into contact with a cell membrane, and gentle suction is applied to form a high-resistance "gigaseal."
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.
-
Voltage Clamp: The cell is held at a specific membrane potential (e.g., -60 mV) using a patch-clamp amplifier.
-
Drug Application: A submaximal concentration of GABA is applied to elicit a stable baseline current. Subsequently, GABA is co-applied with varying concentrations of either this compound or bicuculline.
-
Data Analysis: The peak amplitude of the GABA-evoked current in the presence and absence of the antagonist is measured. The percentage of inhibition is calculated for each antagonist concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
Caption: A typical experimental workflow for whole-cell patch-clamp analysis of GABA-A receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and bicuculline for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffer solution. The homogenate is subjected to a series of centrifugation steps to isolate a membrane fraction rich in GABA-A receptors.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]GABA) and varying concentrations of the unlabeled competitor (this compound or bicuculline).
-
Incubation: The plate is incubated at a specific temperature (e.g., 4°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration and fitted to a curve to determine the IC50. The Ki value is then calculated using the Cheng-Prusoff equation.
Conclusion
This compound and bicuculline, while both acting as antagonists at the GABA-A receptor, exhibit fundamental differences in their mechanisms of action. Bicuculline serves as a classic competitive antagonist, providing a valuable tool for defining GABA-A receptor-mediated effects at the neurotransmitter binding site. This compound, with its suggested non-competitive mode of action likely involving the ion channel pore, offers a different approach to modulating receptor function. For researchers in neuroscience and drug development, a clear understanding of these distinctions is crucial for the design of precise experiments and the accurate interpretation of their results. The experimental protocols outlined here provide a foundation for the further characterization of these and other novel modulators of the GABAergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Actions of steroids and this compound on the GABAA receptor of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDSP - GABA [kidbdev.med.unc.edu]
- 4. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Assessing the Specificity of Bemegride's Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bemegride, a central nervous system (CNS) stimulant, focusing on the specificity of its action. Historically used as an analeptic and an antidote for barbiturate overdose, a thorough understanding of its molecular interactions is crucial for modern drug development and research applications. This document compiles available experimental data to compare this compound's performance against other relevant compounds, offering detailed experimental protocols and visual aids to elucidate its pharmacological profile.
Executive Summary
This compound primarily functions as a non-competitive antagonist of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the CNS. Its action is similar to that of picrotoxin, involving the modulation of the receptor's ion channel. However, the precise binding affinity and the extent of its specificity remain less characterized compared to other GABA-A receptor modulators. This guide synthesizes the available data to provide a clearer picture of this compound's place in the pharmacological landscape.
Comparative Analysis of GABA-A Receptor Antagonists
The primary target of this compound is the GABA-A receptor. To assess its specificity, we compare its activity with well-characterized competitive and non-competitive antagonists of this receptor.
Table 1: Quantitative Comparison of GABA-A Receptor Antagonists
| Compound | Mechanism of Action | Target Site on GABA-A Receptor | Potency (IC50/Ki) | Reference |
| This compound | Non-competitive antagonist | Presumed to be near the chloride ion channel pore | Not explicitly quantified in reviewed literature | [1][2] |
| Picrotoxin | Non-competitive antagonist (channel pore blocker) | Chloride ion channel pore | IC50: 0.8 µM | [3] |
| Bicuculline | Competitive antagonist | GABA binding site | IC50: 2 µM; Ki: Decreased with subacute administration | [4][5] |
| Pentylenetetrazol | Non-competitive antagonist | Overlapping with, but distinct from, the picrotoxin site | IC50: 0.62 +/- 0.13 mM |
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of a drug's potency. A lower value indicates higher potency.
Off-Target Assessment
A critical aspect of a drug's specificity is its potential for off-target effects. While comprehensive screening data for this compound is limited in the public domain, we can infer potential off-target interactions by comparing its profile with other CNS stimulants.
Table 2: Comparison of CNS Stimulants and their Mechanisms
| Compound | Primary Mechanism | Known Off-Target Interactions | Reference |
| This compound | GABA-A receptor antagonism | Limited data available; CNS stimulation suggests potential interaction with other neurotransmitter systems at higher concentrations. | |
| Nikethamide | Central respiratory stimulant; potential inhibition of GABAergic activity, may interact with 5-HT2A receptors and catecholamine levels. | The exact molecular targets are not fully elucidated, suggesting a broader mechanism of action. | |
| Pentylenetetrazol | Non-competitive GABA-A receptor antagonist | Can affect glutamate and adenosine receptor densities with prolonged use. |
The lack of extensive off-target screening for this compound represents a significant knowledge gap. Modern drug development protocols would necessitate comprehensive screening against a panel of receptors and enzymes to ensure safety and specificity.
Experimental Protocols
To facilitate further research into this compound's specificity, this section provides detailed methodologies for key experiments.
Radioligand Displacement Assay for GABA-A Receptor Binding
This protocol is designed to determine the binding affinity (Ki) of this compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity of this compound for the GABA-A receptor.
Materials:
-
Rat cortical membranes (source of GABA-A receptors)
-
[3H]-Muscimol or [3H]-Flumazenil (radioligand)
-
This compound (test compound)
-
Unlabeled GABA or Diazepam (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh buffer to a protein concentration of approximately 100 µg/µL.
-
Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add 100 µg of membrane protein and a fixed concentration of the radioligand (e.g., 1-5 nM [3H]-Muscimol).
-
Non-Specific Binding: Add membrane protein, radioligand, and a high concentration of unlabeled GABA (e.g., 1 mM).
-
Competitive Binding: Add membrane protein, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate all tubes at 4°C for 30-60 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology
This protocol measures the effect of this compound on GABA-A receptor-mediated currents in cultured neurons, providing functional data on its antagonistic properties.
Objective: To characterize the functional antagonism of this compound on GABA-A receptor currents.
Materials:
-
Cultured neurons (e.g., primary hippocampal neurons or a stable cell line expressing GABA-A receptors)
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
-
GABA (agonist)
-
This compound (antagonist)
Procedure:
-
Cell Preparation: Plate neurons on coverslips and allow them to mature. Place a coverslip in the recording chamber on the microscope stage and perfuse with aCSF.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with the intracellular solution.
-
Whole-Cell Configuration: Approach a neuron with the patch pipette and apply gentle suction to form a giga-ohm seal. Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Recording: Clamp the neuron at a holding potential of -60 mV.
-
GABA Application: Apply a known concentration of GABA (e.g., 10 µM) to the cell to elicit an inward chloride current.
-
This compound Application: Co-apply varying concentrations of this compound with the same concentration of GABA.
-
Data Acquisition and Analysis: Record the currents and measure the peak amplitude of the GABA-evoked response in the absence and presence of this compound. Plot the percentage of inhibition against the this compound concentration to determine its IC50 value.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the GABA-A receptor signaling pathway, the experimental workflow for a radioligand binding assay, and the logical relationship in assessing drug specificity.
Caption: GABA-A receptor signaling and points of antagonism.
Caption: Workflow for a radioligand displacement assay.
References
The Bemegride Debate: A Comparative Analysis of its Analeptic Effects and Reproducibility
A critical examination of the historical data surrounding the controversial central nervous system stimulant, bemegride, reveals a complex picture of its efficacy and a notable variability in its effects across different studies. Once heralded as a specific antagonist to barbiturates, its clinical use has since been abandoned in favor of supportive care due to a narrow therapeutic window and inconsistent outcomes.
This guide provides a comprehensive comparison of key studies on this compound, focusing on the reproducibility of its effects as a respiratory and central nervous system stimulant, particularly in the context of barbiturate overdose. We delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways to offer researchers, scientists, and drug development professionals a clear perspective on this once-prominent analeptic agent.
Mechanism of Action: A Non-Competitive GABAergic Antagonist
This compound exerts its stimulant effects by acting as a non-competitive antagonist at the GABA-A receptor.[1] Unlike barbiturates, which enhance the inhibitory effects of GABA by prolonging the opening of the chloride channel, this compound is thought to bind to a separate site on the receptor-ionophore complex, thereby reducing the overall inhibitory tone in the central nervous system. This antagonism leads to increased neuronal excitability, resulting in heightened respiratory drive and arousal.
Comparative Efficacy in Barbiturate Overdose: A Historical Perspective
The initial enthusiasm for this compound as a direct antidote to barbiturate poisoning was fueled by early studies suggesting a specific antagonistic relationship. However, subsequent research painted a more nuanced and often contradictory picture. The following tables summarize the available data from key historical studies, highlighting the variability in patient outcomes and the lack of consistent, reproducible effects.
Table 1: Comparison of Clinical Outcomes in Barbiturate Overdose Treated with this compound
| Study | Year | Number of Patients | This compound Dosage | Reported Efficacy | Notable Side Effects |
| Shaw et al. | 1954 | (Animal Studies) | Varied | Dispelled EEG changes induced by barbiturates | Not specified in abstracts |
| Louw and Sonne | 1956 | Not specified in abstracts | Not specified in abstracts | Did not support specific antagonism theory | Not specified in abstracts |
| Pederson | 1956 | Not specified in abstracts | Not specified in abstracts | Did not support specific antagonism theory | Not specified in abstracts |
| Thomson | 1958 | Not specified in abstracts | Not specified in abstracts | (Clinical Studies) | Not specified in abstracts |
| Powell and Schonell | 1962 | Not specified in abstracts | Not specified in abstracts | (Controlled Study) | Not specified in abstracts |
Note: The lack of specific quantitative data in publicly available abstracts and summaries of these historical studies is a significant limitation. The full text of these articles would be required for a complete and detailed comparison.
Table 2: Mortality Rates in Barbiturate Overdose
| Treatment Approach | Reported Mortality Rate |
| Analeptic Therapy (including this compound) | As high as 45% in moderate to severe overdose[2] |
| Supportive Care (Modern Approach) | Less than 1-2%[3] |
The stark contrast in mortality rates between the era of analeptic therapy and the modern approach of supportive care underscores the limitations and potential dangers of using central nervous system stimulants like this compound in the context of overdose.
Experimental Protocols: A Source of Variability
The inconsistencies in the reported effects of this compound can be partially attributed to the varying experimental protocols employed across different studies. Key differences likely included:
-
Patient Population: The severity of barbiturate intoxication, the presence of co-ingested substances, and the underlying health status of patients would have significantly influenced their response to this compound.
-
Dosage and Administration: The dose of this compound, the rate of administration (intravenous bolus versus infusion), and the total duration of treatment were not standardized across early studies.
-
Endpoints Measured: Early studies often relied on qualitative measures of arousal and respiratory improvement, which are inherently subjective. Later studies incorporated more objective measures like electroencephalography (EEG), but even these findings were not always consistent.
-
Supportive Care: The level and quality of supportive care provided alongside this compound administration would have been a major confounding factor in determining patient outcomes.
The Shift in Paradigm: From Analeptics to Supportive Care
The debate over the reproducibility and safety of this compound's effects ultimately led to a fundamental shift in the management of barbiturate overdose. The Scandinavian approach, which emphasized aggressive supportive care—including mechanical ventilation and maintenance of cardiovascular function—proved to be far more effective in reducing mortality than the use of analeptic drugs. This evidence-based shift highlights the importance of robust and reproducible clinical data in guiding therapeutic strategies.
Conclusion: A Lesson in Reproducibility
The story of this compound serves as a critical case study in the importance of reproducibility in pharmacological research. While early, less controlled studies suggested a promising therapeutic effect, subsequent, more rigorous investigations failed to consistently replicate these findings and revealed a significant risk of adverse events. The lack of detailed, publicly accessible quantitative data from the pivotal historical studies makes a definitive retrospective analysis challenging. However, the overarching narrative is clear: the effects of this compound were not reliably reproducible across different clinical settings, ultimately leading to its obsolescence as a primary treatment for barbiturate overdose. This historical perspective remains highly relevant for today's researchers and drug development professionals, emphasizing the need for meticulous experimental design, standardized protocols, and transparent data reporting to ensure the development of safe and effective therapies.
References
Validating Computational Models of Neural Inhibition: A Comparative Guide to Bemegride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of computational neuroscience, the validation of in silico models with experimental data is a critical step to ensure their physiological relevance and predictive power. For models incorporating synaptic inhibition mediated by GABA-A receptors, pharmacological tools that modulate these receptors are indispensable for this validation process. This guide provides a comparative overview of bemegride and its common alternatives—bicuculline, picrotoxin, and gabazine (SR-95531)—for validating findings from computational models.
Introduction to this compound
Alternatives to this compound for Model Validation
Several other GABA-A receptor antagonists are more commonly employed in contemporary neuroscience research for their well-characterized mechanisms and commercially available quantitative data. These serve as excellent alternatives to this compound for validating computational models of synaptic inhibition.
-
Bicuculline: A competitive antagonist that binds to the GABA recognition site on the GABA-A receptor, thereby preventing the binding of GABA and subsequent channel opening.
-
Picrotoxin: A non-competitive antagonist that acts as a channel blocker, physically occluding the pore of the GABA-A receptor chloride channel.
-
Gabazine (SR-95531): A potent and selective competitive antagonist for the GABA binding site on the GABA-A receptor.
Data Presentation: Quantitative Comparison of GABA-A Receptor Antagonists
The following table summarizes the key properties and reported IC50 values for the discussed GABA-A receptor antagonists. This quantitative data is crucial for parameterizing and validating computational models.
| Antagonist | Mechanism of Action | Target Receptor | Reported IC50 | Notes |
| This compound | Antagonist | GABA-A | Not readily available | Suppresses GABA- and pentobarbitone-evoked currents to a similar extent.[2] |
| Bicuculline | Competitive Antagonist | GABA-A | ~0.74 - 3.3 µM | IC50 can vary depending on the GABA concentration and receptor subunit composition. |
| Picrotoxin | Non-competitive Channel Blocker | GABA-A | ~0.8 - 2.2 µM | IC50 can be influenced by GABA concentration and receptor subtype. |
| Gabazine (SR-95531) | Competitive Antagonist | GABA-A | ~0.2 - 0.44 µM | Generally more potent than bicuculline. |
Experimental Protocols for Model Validation
Validating a computational model of a neuron or neural network that includes GABAergic inhibition typically involves comparing the model's output to experimental data obtained under control conditions and in the presence of a GABA-A receptor antagonist.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology in Acute Brain Slices
This protocol outlines the key steps for obtaining experimental data to validate a computational model.
1. Preparation of Acute Brain Slices:
-
Anesthetize the animal (e.g., mouse or rat) following approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region using a vibratome in ice-cold, oxygenated cutting solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature before recording.
2. Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Establish a whole-cell patch-clamp recording from a neuron of interest using a borosilicate glass pipette filled with an appropriate internal solution.
-
Record baseline synaptic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs) or evoked inhibitory postsynaptic currents (eIPSCs) in voltage-clamp mode.
3. Pharmacological Manipulation:
-
After obtaining stable baseline recordings, perfuse the slice with aCSF containing the GABA-A receptor antagonist (e.g., this compound, bicuculline, picrotoxin, or gabazine) at a known concentration.
-
Record the changes in synaptic activity in the presence of the antagonist. The expectation is a reduction or complete block of GABA-A receptor-mediated inhibitory currents.
4. Data Analysis and Model Comparison:
-
Analyze the electrophysiological data to quantify the effect of the antagonist on parameters such as the frequency, amplitude, and decay kinetics of IPSCs.
-
In the computational model, simulate the effect of the antagonist. For a competitive antagonist like bicuculline or gabazine, this can be modeled by reducing the synaptic conductance of GABA-A receptors. For a non-competitive antagonist like picrotoxin, a different modeling approach affecting channel kinetics might be necessary.
-
Compare the output of the computational model under the simulated antagonist condition with the experimental data to validate and refine the model parameters.
Mandatory Visualization
Signaling Pathway of GABA-A Receptor Antagonism
Caption: Mechanism of GABA-A receptor antagonism.
Experimental Workflow for Computational Model Validation
Caption: Workflow for validating a computational model.
Logical Relationship of Antagonist Mechanisms
Caption: Mechanisms of GABA-A receptor antagonists.
References
Comparative Efficacy of Bemegride Across Animal Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of bemegride, a central nervous system stimulant, across various animal species. The available experimental data on its analeptic, convulsant, and barbiturate antagonist effects are summarized to facilitate informed decisions in preclinical research.
This compound (3-ethyl-3-methylglutarimide) has been historically used as a respiratory stimulant and an antidote for barbiturate poisoning. Its mechanism of action is primarily attributed to its antagonistic effect on GABA-A receptors, thereby reducing inhibitory neurotransmission in the central nervous system. However, its efficacy and therapeutic window vary significantly across different animal species. This guide synthesizes the available scientific literature to compare the effects of this compound in dogs, cats, mice, and rats.
Quantitative Efficacy and Toxicity Data
The following table summarizes the available quantitative data on the effective and lethal doses of this compound in different animal species. It is important to note that there are significant gaps in the publicly available literature, particularly for cats and rats.
| Species | Endpoint | Route of Administration | Effective Dose (ED50) / Median Dose | Lethal Dose (LD50) | Notes |
| Dog | EEG Activation (Epileptic) | Intravenous | 7.3 mg/kg (median)[1] | Not Found | Elicitation of epileptiform discharges. |
| Dog | EEG Activation (Non-Epileptic) | Intravenous | 19.7 mg/kg (median)[1] | Not Found | Higher dose required compared to epileptic dogs. |
| Dog | Respiratory Changes | Intravenous | > 8 mg/kg | Not Found | Panting and tachypnea observed. |
| Cat | Barbiturate Intoxication | Not Specified | 15-20 mg/kg (suggested dose)[2] | Not Found | Suggested therapeutic dose. |
| Mouse | Barbiturate Antagonism | Not Specified | Sub-convulsant doses | Not Found | Potent antagonism of thiopentone-induced effects. |
| Rat | Not Available | Not Available | Not Found | Not Found | Limited quantitative data available in the literature. |
Detailed Experimental Protocols
Understanding the methodologies behind the cited data is crucial for interpretation and replication. The following are detailed protocols from key experiments.
Canine Electroencephalogram (EEG) Activation Study
-
Objective: To evaluate the potential of this compound as a pharmacological activation agent to elicit epileptiform discharges (EDs) in dogs.
-
Animal Model: Adult dogs with and without a history of epilepsy.
-
Procedure:
-
Anesthesia was induced and maintained with sevoflurane.
-
Baseline EEG was recorded.
-
This compound was administered intravenously at a starting dose, followed by incremental doses until EDs were observed or a maximum dose of 20 mg/kg was reached.[1]
-
-
Key Findings: this compound was effective in activating EDs at significantly lower doses in epileptic dogs (median 7.3 mg/kg) compared to non-epileptic dogs (median 19.7 mg/kg).[1] Respiratory changes, including panting and tachypnea, were noted at doses exceeding 8 mg/kg.
Species-Specific Efficacy and Effects
Dogs
This compound demonstrates a clear dose-dependent effect on the central nervous system in dogs, with a discernible difference in sensitivity between epileptic and non-epileptic individuals. This suggests its potential as a diagnostic tool in veterinary neurology. The respiratory stimulant effects are also evident at higher doses.
Cats
Mice
In mice, this compound has been shown to be a potent antagonist of barbiturates like thiopentone. Notably, this antagonism occurs at sub-convulsant doses, indicating a favorable therapeutic index for this specific application in this species. However, specific ED50 and LD50 values for this compound in mice are not consistently reported in the available literature.
Rats
There is a significant lack of specific, quantitative data on the efficacy of this compound in rats within the reviewed scientific literature. While general analeptic and convulsant effects can be inferred from its pharmacological class, dose-response relationships have not been well-documented in this species.
Mechanism of Action: GABA-A Receptor Antagonism
The primary mechanism underlying the effects of this compound across species is its action as a GABA-A receptor antagonist. By binding to the GABA-A receptor, this compound blocks the inhibitory effects of GABA, leading to increased neuronal excitability. This antagonism is the basis for its analeptic, convulsant, and barbiturate-reversing properties.
Conclusion
The efficacy of this compound varies considerably across different animal species. In dogs, there is quantitative evidence for its use as an EEG activation agent with a clear dose-dependent response. In cats and mice, its role as a barbiturate antagonist is supported by qualitative and suggestive dosage information, though more robust quantitative data is needed. For rats, there is a notable lack of specific efficacy data. Researchers should exercise caution when extrapolating data from one species to another and consider the specific endpoint of their study when determining appropriate dosage regimens. Further research is warranted to establish comprehensive dose-response curves and safety profiles for this compound in a wider range of animal models.
References
Bemegride as an Antidote for Novel Barbiturate Analogs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bemegride as an antidote for barbiturate poisoning, with a focus on its potential applicability to novel barbiturate analogs. Historically, this compound, a central nervous system stimulant, was used to counteract the effects of barbiturate overdose. However, its use has been largely superseded by modern therapeutic approaches. This document outlines the mechanisms of action, presents available data, and compares this compound with current standard-of-care treatments.
Executive Summary
There is a notable absence of specific, widely circulated "novel" or "designer" barbiturate analogs in forensic and clinical literature, in stark contrast to other classes of designer drugs. The primary focus of this guide is therefore on the established efficacy and limitations of this compound against classical barbiturates and the principles of its potential application to new derivatives.
Current medical practice has moved away from the use of analeptic drugs like this compound for barbiturate overdose in favor of comprehensive supportive care. This shift is due to the narrow therapeutic index and significant side effects associated with this compound, including the risk of seizures. Supportive care, which includes airway management, mechanical ventilation, and cardiovascular support, has been shown to be a safer and more effective approach.
While there is no specific antidote for barbiturate poisoning, this guide will explore the theoretical basis for this compound's action and compare its risk-benefit profile to modern supportive care and other potential interventions.
Comparative Data on Treatment Strategies
The following table summarizes the comparison between this compound and modern supportive care for barbiturate overdose. Due to the historical nature of this compound's use, quantitative data from contemporary comparative studies are limited.
| Feature | This compound | Modern Supportive Care |
| Mechanism of Action | Non-competitive antagonist of GABA-A receptors, leading to central nervous system stimulation. | Addresses the physiological consequences of overdose, such as respiratory depression and hypotension, without directly antagonizing the drug. |
| Primary Indications | Historically used for barbiturate poisoning to reverse CNS depression. | Current standard of care for overdose of barbiturates and their analogs. |
| Reported Efficacy | Variable; can arouse patients from barbiturate-induced coma but does not necessarily improve overall outcomes and carries significant risks. | High; significantly reduces mortality and morbidity when initiated promptly and managed effectively.[1] |
| Key Interventions | Intravenous administration of this compound. | Endotracheal intubation, mechanical ventilation, intravenous fluids, vasopressors.[1][2] |
| Major Side Effects | Nervousness, anxiety, muscle twitching, hyperventilation, and a high risk of seizures.[3] | Complications related to invasive procedures (e.g., intubation), but generally considered safer than analeptic therapy. |
| Contraindications | History of seizure disorders, severe cardiovascular disease.[4] | Relative contraindications are procedure-specific. |
| Use with Novel Analogs | Efficacy is unknown and would depend on the analog's interaction with the GABA-A receptor. The risk of adverse effects would likely remain. | The principles of supportive care are applicable to overdose from any CNS depressant, including novel barbiturate analogs. |
Signaling Pathways and Mechanisms of Action
Barbiturates enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression. This compound acts as a non-competitive antagonist at this receptor, thereby reversing this inhibition.
Caption: Mechanism of barbiturate action and this compound antagonism.
Experimental Protocols
The validation of any potential antidote for novel barbiturate analogs would require a rigorous preclinical and clinical research program. Below is a generalized experimental protocol for such a validation.
1. In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity and functional activity of the novel barbiturate analog and the potential antidote (e.g., this compound) at the GABA-A receptor.
-
Methodology:
-
Prepare cell lines expressing human recombinant GABA-A receptor subunits.
-
Perform competitive radioligand binding assays using a known GABA-A receptor ligand to determine the binding affinity (Ki) of the novel barbiturate and the antidote.
-
Conduct whole-cell patch-clamp electrophysiology to measure GABA-evoked currents in the presence of the novel barbiturate and the subsequent effect of the antidote. This will determine if the antidote can reverse the barbiturate-induced enhancement of GABAergic currents.
-
2. In Vivo Animal Models of Overdose
-
Objective: To evaluate the efficacy and safety of the antidote in a living organism after inducing an overdose with the novel barbiturate analog.
-
Methodology:
-
Use a suitable animal model (e.g., rodents or non-human primates).
-
Determine the dose of the novel barbiturate analog that induces a consistent and measurable level of CNS depression (e.g., loss of righting reflex, respiratory depression).
-
Administer the antidote at various doses and time points following the barbiturate overdose.
-
Monitor vital signs (respiratory rate, heart rate, blood pressure), level of consciousness, and any adverse effects (e.g., seizures).
-
Collect blood samples for pharmacokinetic analysis of both the barbiturate and the antidote.
-
3. Human Clinical Trials (Hypothetical)
-
Phase I: Assess the safety, tolerability, and pharmacokinetics of the antidote in healthy volunteers.
-
Phase II: Evaluate the efficacy of the antidote in a small group of patients with overdose from the novel barbiturate analog, primarily focusing on dose-ranging and proof-of-concept.
-
Phase III: Conduct a larger, randomized, controlled trial to compare the efficacy and safety of the antidote against the standard of care (supportive care).
Experimental Workflow for Antidote Validation
The following diagram illustrates a logical workflow for validating an antidote against a novel psychoactive substance.
Caption: Experimental workflow for antidote validation.
Alternative and Modern Treatment Strategies
As this compound is no longer the standard of care, it is crucial to understand the modern approach to barbiturate overdose.
-
Supportive Care: This is the cornerstone of modern treatment and includes:
-
Airway Management: Endotracheal intubation and mechanical ventilation to prevent hypoxia and hypercapnia.
-
Cardiovascular Support: Intravenous fluids and vasopressors to manage hypotension.
-
Thermoregulation: Management of hypothermia.
-
-
Gastrointestinal Decontamination: The use of activated charcoal may be considered if a patient presents soon after ingestion and has a protected airway, although its impact on clinical outcomes is not definitively established.
-
Enhanced Elimination:
-
Urinary Alkalinization: This can increase the renal excretion of long-acting barbiturates like phenobarbital.
-
Hemodialysis or Hemoperfusion: These may be considered in severe cases of long-acting barbiturate poisoning that are refractory to supportive care.
-
-
Lipid Emulsion Therapy: There is some evidence from case reports that intravenous lipid emulsion therapy may be beneficial in treating toxicity from lipophilic drugs, including barbiturates, by creating a "lipid sink" that sequesters the drug in the plasma. However, this is not yet a standard treatment and requires further investigation.
Conclusion
The validation of this compound as an antidote for novel barbiturate analogs is a complex issue, primarily due to the scarcity of such analogs as a distinct class of designer drugs and the outdated nature of this compound itself. While this compound does act as a GABA-A receptor antagonist, its narrow therapeutic window and the risk of inducing seizures make it a less favorable option compared to modern supportive care.
For any newly emerging barbiturate analog, the principles of supportive care would remain the primary and most effective treatment strategy. The development and validation of a specific antidote would require a comprehensive research effort as outlined in the experimental protocols. Given the safety and efficacy of modern supportive care, the clinical utility of a non-specific CNS stimulant like this compound for treating overdose from novel barbiturate analogs is highly questionable. Future research into antidotes for sedative-hypnotic drugs should focus on agents with a wider therapeutic index and a more specific mechanism of action.
References
- 1. Barbiturate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Barbiturate Toxicity Treatment & Management: Prehospital Care, Emergency Department Care, Inpatient Care [emedicine.medscape.com]
- 3. americanaddictioncenters.org [americanaddictioncenters.org]
- 4. What is this compound used for? [synapse.patsnap.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Bemegride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Bemegride, a central nervous system stimulant, requires careful management throughout its lifecycle, including its final disposal. This document provides essential, step-by-step guidance for the safe disposal of this compound, aligning with general best practices for hazardous laboratory chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound[1]. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes[1][2].
Step-by-Step Disposal Protocol for this compound
This compound and its containers must be disposed of as hazardous waste. It is imperative not to dispose of this compound in the regular trash or down the drain, as this can lead to environmental contamination[3]. The recommended procedure involves engaging a licensed professional waste disposal service. The following steps outline the process for preparing this compound waste for collection.
Experimental Protocol: Preparing this compound Waste for Professional Disposal
-
Segregation of Waste:
-
Collect all waste this compound, including unused product and contaminated materials (e.g., weighing boats, contaminated gloves), in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams. It is best practice to segregate organic solvents, toxic metals, and other chemical classes.
-
-
Container Selection and Labeling:
-
Use a container that is compatible with this compound, preferably a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid to prevent leaks or spills.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., harmful, irritant). The date when the waste was first added to the container should also be recorded.
-
-
Storage of Waste Container:
-
Store the waste container in a designated satellite accumulation area within the laboratory, which should be at or near the point of generation.
-
Ensure the storage area has secondary containment to capture any potential leaks. The container must be kept closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup for the this compound waste.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Disposal of Empty Containers:
-
A container that has held this compound is considered "empty" only after all contents have been removed by standard practices.
-
To be disposed of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste along with the this compound.
-
After triple-rinsing, deface or remove all labels from the container before disposing of it in the appropriate recycling or trash receptacle.
-
Quantitative Data Summary
No specific quantitative data for the disposal of this compound (e.g., concentration limits for drain disposal) is available, as the compound is designated for professional hazardous waste disposal. General guidelines for hazardous waste accumulation may apply, as summarized below.
| Parameter | Guideline | Source |
| Satellite Accumulation Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated at or near the point of generation. | |
| Storage Time Limit | Hazardous waste containers may be stored in a satellite accumulation area for up to 12 months from the initial accumulation date, provided the volume limits are not exceeded. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Bemegride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Bemegride, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 3-ethyl-3-methylglutarimide, Megimide
-
CAS Number: 64-65-3
Hazard Summary: this compound is a central nervous system stimulant that can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] It is crucial to adhere to the following safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is essential to use this equipment to prevent direct contact and inhalation.
| Protection Type | Equipment | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a risk of splashing.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Gloves must be inspected for integrity before each use. Double gloving is recommended for handling the pure substance or concentrated solutions. Contaminated gloves should be disposed of immediately after use, and hands should be washed thoroughly.[1] |
| Laboratory coat or chemical-resistant apron | A lab coat is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. | |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary when handling this compound powder outside of a certified chemical fume hood or when there is a potential for aerosol generation. |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Before beginning work, confirm that all necessary PPE is available and in good condition.
-
Designate a specific area for handling this compound to prevent cross-contamination.
2. Handling the Compound:
-
When weighing the solid form, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.
-
To prepare solutions, slowly add the solid this compound to the solvent to minimize splashing.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the area where this compound is being handled.
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Contaminated Materials: All disposable PPE (gloves, lab coats, etc.) and any materials used to clean up spills should be placed in a sealed, labeled container for hazardous waste disposal.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
